Mandelic acid-2,3,4,5,6-d5
Description
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Properties
IUPAC Name |
2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYDHOAUDWTVEP-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (±)-Mandelic-2,3,4,5,6-d5 Acid
This technical guide provides a comprehensive overview of (±)-Mandelic-2,3,4,5,6-d5 acid, a deuterated analog of mandelic acid. It details the compound's properties, applications in research and development, relevant metabolic pathways, and experimental protocols. This document is intended to serve as a core resource for professionals utilizing stable isotope-labeled compounds in analytical and metabolic studies.
Core Properties and Identification
(±)-Mandelic-2,3,4,5,6-d5 acid is a white crystalline solid.[1][2][3] It is the isotopically labeled form of mandelic acid, where the five hydrogen atoms on the phenyl group have been replaced with deuterium.[4] This substitution results in a higher molecular weight compared to the unlabeled compound, a critical feature for its use in mass spectrometry-based applications.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | 2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid[3][4] |
| Synonyms | (±)-Mandelic acid-d5, 2-Hydroxy-2-(phenyl-d5)acetic Acid, α-Hydroxy-benzene-d5-acetic Acid[1][5] |
| CAS Number | 70838-71-0[1][4][5] |
| Unlabeled CAS | 90-64-2[4] |
| Molecular Formula | C₈H₃D₅O₃[1][5] |
| InChI | InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/i1D,2D,3D,4D,5D[4] |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Weight | 157.18 g/mol [1][5] |
| Monoisotopic Mass | 157.0787 u[4][6] |
| Appearance | White to Off-White Solid[1][3] |
| Melting Point | 120-121 °C[3] |
| Isotopic Purity | ≥ 98 atom % D[4] |
| Chemical Purity | ≥ 98%[4] |
| Solubility | Slightly soluble in DMSO, Ethyl Acetate, Methanol, and Water[3] |
| Storage Conditions | 2-8°C, Refrigerator[1][3] |
Applications in Research and Drug Development
The primary utility of (±)-Mandelic-2,3,4,5,6-d5 acid stems from its nature as a stable isotope-labeled compound. Deuteration has a minimal impact on the compound's chemical properties but provides a distinct mass signature.
-
Internal Standard: Its most common application is as an internal standard for the quantification of unlabeled mandelic acid or related metabolites in biological matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] The deuterated standard is added at a known concentration to samples, allowing for precise quantification by correcting for variations during sample preparation and analysis.
-
Metabolic Tracer: Stable isotopes are incorporated into drug molecules to serve as tracers for quantitative analysis during the drug development process.[7][8] (±)-Mandelic-2,3,4,5,6-d5 acid can be used in metabolic studies to trace the fate of mandelic acid in vivo and in vitro, helping to elucidate pharmacokinetic and metabolic profiles.[7][8]
-
Biomarker Analysis: Mandelic acid is a known biomarker for short-term exposure to styrene.[1][3] The deuterated form is an essential tool for accurately quantifying mandelic acid levels in urine for occupational health monitoring.[1][3]
Caption: Workflow for using (±)-Mandelic-d5 acid as an internal standard.
Synthesis and Metabolic Pathways
Hypothetical Synthesis Route
Caption: Plausible synthetic pathway for (±)-Mandelic-d5 acid.
Bacterial Metabolic Pathway
In nature, mandelic acid is a metabolite that can be degraded by certain bacteria, such as Pseudomonas putida.[11] This degradation pathway involves a series of enzymatic reactions that convert mandelic acid into central metabolites.[11] The pathway is a subject of research for applications in biocatalysis and the synthesis of chiral compounds.[11]
Caption: Mandelic acid degradation pathway in Pseudomonas putida.[11]
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of mandelic acid via the hydrolysis of dichloroacetophenone. This method is documented for the non-deuterated compound and serves as a foundational procedure that would be adapted for a deuterated precursor (e.g., 2,2-dichloroacetophenone-d5).
Objective: To synthesize (±)-Mandelic Acid by hydrolysis.
Materials:
-
Dichloroacetophenone
-
Sodium Hydroxide (B78521) (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Reaction flask (2 L, three-necked) equipped with a mechanical stirrer
-
Water bath or heating mantle
-
Standard laboratory glassware for extraction and filtration
Methodology: [9]
-
Preparation of Alkaline Solution: In a 2-liter three-necked round-bottomed flask, prepare a solution by dissolving sodium hydroxide in water.
-
Addition of Precursor: While vigorously stirring the NaOH solution, slowly add dichloroacetophenone. The addition should take approximately 2 hours.
-
Reaction Conditions: Maintain the reaction temperature at 60-65°C using a water or steam bath.
-
Reaction Completion: After the addition is complete, continue stirring for an additional 1 to 1.5 hours at the same temperature to ensure the reaction goes to completion.
-
Acidification: Cool the reaction mixture. Carefully add concentrated hydrochloric acid to the solution until it is acidic. This step protonates the mandelate salt to form mandelic acid, causing it to precipitate.
-
Isolation of Crude Product: The solution can be cooled further in a refrigerator or ice bath to maximize crystallization. Collect the crude mandelic acid precipitate by vacuum filtration. Additional product may be recovered by extracting the filtrate with a suitable organic solvent like ether.[9]
-
Purification: The crude mandelic acid can be purified by recrystallization. A common method involves dissolving the crude product in hot benzene, potentially with the addition of a small amount of ethanol (B145695) to aid dissolution, followed by filtration and cooling to induce crystallization of the pure compound.[9]
Note: This protocol is for the non-deuterated analog. For the synthesis of (±)-Mandelic-2,3,4,5,6-d5 acid, one would start with 2,2-dichloroacetophenone-d5. All handling of reagents and waste disposal should follow appropriate laboratory safety procedures.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Mandelic acid - Wikipedia [en.wikipedia.org]
- 3. MANDELIC-2,3,4,5,6-D5 ACID | 70838-71-0 [amp.chemicalbook.com]
- 4. (±)-Mandelic-2,3,4,5,6-d5 Acid | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. (±)-Mandelic-2,3,4,5,6-d5 Acid | LGC Standards [lgcstandards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN112321410A - Method for synthesizing mandelic acid - Google Patents [patents.google.com]
- 11. Bacterial mandelic acid degradation pathway and its application in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Mandelic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated mandelic acid, with a focus on its applications in research and drug development. The information presented is intended to be a valuable resource for scientists and professionals working with this isotopically labeled compound.
Introduction to Deuterated Mandelic Acid
Deuterated mandelic acid is a form of mandelic acid where one or more hydrogen atoms have been replaced by deuterium (B1214612), a heavy isotope of hydrogen. This isotopic substitution imparts subtle but significant changes to the molecule's physical and chemical properties, making it a valuable tool in various scientific applications. Most commonly, the phenyl group is deuterated (mandelic acid-d5), which provides a stable isotopic label for use as an internal standard in quantitative analysis by mass spectrometry.[1] The substitution of hydrogen with deuterium can also influence reaction rates and metabolic pathways, a phenomenon known as the kinetic isotope effect, which is of great interest in drug development.
Physical and Chemical Properties
Table 1: Physical Properties of Mandelic Acid and Deuterated Mandelic Acid (d5)
| Property | Mandelic Acid (Non-deuterated) | Deuterated Mandelic Acid (d5) |
| Molecular Formula | C₈H₈O₃ | C₈H₃D₅O₃ |
| Molecular Weight | 152.15 g/mol [2] | 157.18 g/mol |
| Melting Point | 118.0 - 121.0 °C (DL-form) | 120 - 121 °C[3] |
| Boiling Point | 321.8 °C (estimated)[4] | Slightly higher than non-deuterated (estimated) |
| Solubility in Water | 158.7 g/L at 25 °C | Slightly lower than non-deuterated (estimated) |
| Appearance | White crystalline powder[2] | White to Off-White Solid[3] |
Table 2: Chemical Properties of Mandelic Acid and Deuterated Mandelic Acid (d5)
| Property | Mandelic Acid (Non-deuterated) | Deuterated Mandelic Acid (d5) |
| pKa | 3.41 | Slightly higher than non-deuterated (estimated)[5] |
| Acidity | Weakly acidic | Slightly weaker acid than non-deuterated[5] |
| Stability | Decomposes on exposure to light[4] | Stable under recommended storage conditions (refrigerator)[3] |
Note on Estimated Values: The boiling point of deuterated compounds is typically slightly higher due to the increased molecular weight and stronger intermolecular forces. The solubility of deuterated compounds in water is often slightly lower. The pKa of a deuterated carboxylic acid is generally slightly higher, making it a slightly weaker acid, due to the secondary deuterium isotope effect.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible use of deuterated mandelic acid in a laboratory setting. The following sections provide experimental protocols for its synthesis and its application as an internal standard.
Synthesis of Deuterated Mandelic Acid (Mandelic Acid-d5)
This protocol is adapted from established methods for the synthesis of mandelic acid and the deuteration of aromatic compounds.[6][7][8] The synthesis involves the deuteration of the benzene (B151609) ring of a suitable precursor followed by conversion to mandelic acid.
Workflow for the Synthesis of Deuterated Mandelic Acid
Caption: Synthesis of Mandelic Acid-d5.
Materials:
-
Deuterated benzene (C₆D₆)
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Appropriate organic solvents (e.g., dichloromethane, diethyl ether)
-
Standard laboratory glassware and equipment
Procedure:
-
Friedel-Crafts Acylation: In a flask equipped with a stirrer and a reflux condenser, dissolve deuterated benzene in a suitable solvent like dichloromethane. Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride. To this suspension, add acetyl chloride dropwise while maintaining the low temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by carefully pouring it over crushed ice and an aqueous solution of HCl. Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain acetophenone-d5.
-
α-Halogenation: Dissolve the acetophenone-d5 in a suitable solvent. Add bromine or NBS and a catalytic amount of an acid or a radical initiator. The reaction may require heating or UV irradiation to proceed. Monitor the reaction by TLC or GC until the starting material is consumed. After completion, wash the reaction mixture to remove any remaining halogen and acid. Dry the organic layer and remove the solvent to yield α-bromoacetophenone-d5.
-
Hydrolysis: Dissolve the α-bromoacetophenone-d5 in a suitable solvent mixture, such as aqueous ethanol. Add a solution of sodium hydroxide and heat the mixture under reflux. The progress of the hydrolysis can be monitored by TLC. Once the reaction is complete, cool the mixture and acidify it with hydrochloric acid.
-
Extraction and Purification: Extract the mandelic acid-d5 from the aqueous solution using an organic solvent like diethyl ether. Combine the organic extracts, dry them over anhydrous sodium sulfate, and evaporate the solvent. The crude mandelic acid-d5 can be purified by recrystallization from a suitable solvent, such as water or a mixture of benzene and ethanol, to yield the pure product.
Use of Deuterated Mandelic Acid as an Internal Standard in GC/MS Analysis
Deuterated mandelic acid is an ideal internal standard for the quantification of mandelic acid in biological samples due to its similar chemical and physical properties to the analyte, while being distinguishable by its mass.[9]
Workflow for GC/MS Analysis with Deuterated Internal Standard
Caption: GC/MS Analysis Workflow.
Materials:
-
Biological sample (e.g., urine, plasma)
-
Deuterated mandelic acid (mandelic acid-d5) solution of known concentration
-
Extraction solvent (e.g., ethyl acetate)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
GC/MS system with a suitable capillary column
Procedure:
-
Sample Preparation: To a known volume or weight of the biological sample, add a precise amount of the deuterated mandelic acid internal standard solution.
-
Extraction: Perform a liquid-liquid extraction by adding an immiscible organic solvent, vortexing, and separating the organic layer. Alternatively, use a solid-phase extraction (SPE) cartridge to isolate the analyte and internal standard.
-
Derivatization: Evaporate the solvent from the extract and add a derivatizing agent to convert the mandelic acid and its deuterated analog into more volatile and thermally stable derivatives (e.g., trimethylsilyl (B98337) esters). Heat the mixture to ensure complete derivatization.
-
GC/MS Analysis: Inject an aliquot of the derivatized sample into the GC/MS system. The gas chromatograph will separate the derivatized mandelic acid from other components in the sample. A slight retention time shift is expected, with the deuterated compound typically eluting slightly earlier than the non-deuterated one.[10] The mass spectrometer will detect and quantify the characteristic ions of both the analyte and the internal standard.
-
Quantification: Create a calibration curve by analyzing a series of standards containing known concentrations of non-deuterated mandelic acid and a constant concentration of the deuterated internal standard. The concentration of mandelic acid in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Isotopic Effects of Deuteration
The replacement of hydrogen with deuterium results in several notable isotopic effects that are important for the interpretation of analytical data.
Chromatographic Isotope Effect
In reversed-phase chromatography, deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts.[10] This is attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker interactions with the non-polar stationary phase. This effect should be considered when developing and validating chromatographic methods.
Spectroscopic Properties
-
Infrared (IR) Spectroscopy: The most significant change in the IR spectrum upon deuteration is the shift of the C-H stretching vibrations to lower wavenumbers (C-D stretching). For the phenyl group, the aromatic C-H stretching bands typically appear around 3000-3100 cm⁻¹. The corresponding C-D stretching vibrations are expected to appear at approximately 2200-2300 cm⁻¹, based on the reduced mass of the C-D bond. The characteristic carbonyl (C=O) stretching vibration of the carboxylic acid group (around 1700-1750 cm⁻¹) is not significantly affected by deuteration of the phenyl ring.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signals corresponding to the deuterated positions will be absent. In ¹³C NMR, the carbons directly bonded to deuterium will show a characteristic multiplet due to C-D coupling and will be shifted slightly upfield. Deuterium has a nuclear spin of 1, which can lead to broader signals for adjacent carbons.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of mandelic acid-d5 will be shifted by +5 m/z units compared to non-deuterated mandelic acid, providing the basis for its use as an internal standard. The fragmentation pattern will also be affected, with fragments containing deuterium showing a corresponding mass shift.
Logical Relationship of Isotopic Effects
Caption: Isotopic Effects of Deuteration.
Conclusion
Deuterated mandelic acid is a powerful tool for researchers in various fields, particularly in drug metabolism and pharmacokinetic studies. Its distinct physical and chemical properties, arising from isotopic substitution, allow for its effective use as an internal standard for accurate quantification. Understanding the principles of its synthesis, the methodologies for its application, and the inherent isotopic effects is essential for its successful implementation in a research setting. This guide provides a foundational understanding of these aspects to aid scientists in their work with this important labeled compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemiis.com [chemiis.com]
- 3. MANDELIC-2,3,4,5,6-D5 ACID | 70838-71-0 [amp.chemicalbook.com]
- 4. Mandelic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. An Investigation of the Deuteration of Mandelic Acid With an Additional Paper on the Measurement of Acidity at Temperatures Over 100° - Enlighten Theses [theses.gla.ac.uk]
- 9. Quantitative gas chromatographic mass spectrometric determination of mandelic acid in blood plasma. Comparison of deuterated and homologous internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Mandelic acid-2,3,4,5,6-d5 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical specifications and methodologies for Mandelic Acid-2,3,4,5,6-d5. This deuterated analog of mandelic acid is a valuable tool in various research and development applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.[1][2][3]
Physicochemical Properties and Specifications
This compound is a white crystalline solid soluble in water and polar organic solvents. Its key properties are summarized below.
| Parameter | Specification |
| Chemical Formula | C₈H₃D₅O₃ |
| Molecular Weight | 157.18 |
| CAS Number | 70838-71-0 |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥98.5% |
| Isotopic Enrichment | ≥98% |
Analytical Methodologies
A combination of chromatographic and spectroscopic techniques is employed to ensure the identity, purity, and isotopic enrichment of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Purity analysis is critical to ensure the absence of impurities that could interfere with experimental results. A common method involves reversed-phase HPLC with UV detection.
Experimental Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Standard: A certified reference standard of Mandelic Acid.
The following diagram illustrates the general workflow for HPLC analysis.
Isotopic Enrichment and Structural Integrity by Mass Spectrometry and NMR
Determining the isotopic purity and confirming the position of deuterium (B1214612) labeling is crucial for the application of deuterated standards.[2] High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this characterization.[2][4]
2.2.1. Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS)
Experimental Protocol:
-
LC System: UPLC or equivalent system.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap, TOF).
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Mode: Full scan to acquire isotopic distribution.
-
Data Analysis: The isotopic enrichment is calculated from the relative abundance of the deuterated (d5) and non-deuterated (d0) molecular ions.[4]
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated solvent compatible with the sample (e.g., DMSO-d6, Methanol-d4).
-
Experiments: ¹H NMR to confirm the absence of signals in the 2,3,4,5,6 positions of the phenyl ring and ¹³C NMR to confirm the carbon skeleton.
The combined analytical workflow for isotopic enrichment and structural confirmation is depicted below.
Application in Quantitative Analysis
This compound is frequently used as an internal standard for the quantitative determination of mandelic acid in biological matrices like blood plasma and urine.[3][5] The use of a stable isotope-labeled internal standard is the gold standard for compensating for matrix effects and variations in sample preparation and instrument response in mass spectrometry-based assays.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Protocol for Plasma Samples:
-
Sample Preparation: Protein precipitation followed by extraction of mandelic acid.
-
Derivatization: Conversion to a volatile derivative (e.g., trimethylsilyl (B98337) ether) is often required for GC analysis.
-
GC Column: A non-polar or medium-polarity capillary column.
-
Ionization: Electron Ionization (EI).
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for both the analyte and the deuterated internal standard.
The logical relationship for using a deuterated internal standard in quantitative analysis is shown below.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is intended for research use only and has not been fully validated for medical applications.[1] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
The analytical characterization of this compound confirms its high purity and isotopic enrichment, making it a reliable standard for demanding research applications. The methodologies outlined in this guide provide a framework for the quality control and application of this important research chemical.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Quantitative gas chromatographic mass spectrometric determination of mandelic acid in blood plasma. Comparison of deuterated and homologous internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to (±)-Mandelic-2,3,4,5,6-d5 Acid (CAS Number: 70838-71-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-Mandelic-2,3,4,5,6-d5 acid, a deuterated analog of mandelic acid, is a stable isotope-labeled compound primarily utilized in analytical and research settings. Its application as an internal standard in mass spectrometry-based quantification methods is crucial for achieving high accuracy and precision in pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of its properties, synthesis, analytical methodologies, and the biological activities of its non-deuterated counterpart, mandelic acid.
Physicochemical and Toxicological Properties
The physicochemical properties of (±)-Mandelic-2,3,4,5,6-d5 acid are summarized in Table 1. Due to the limited availability of specific data for the deuterated compound, properties of the non-deuterated mandelic acid (CAS 90-64-2) are also provided for reference, as the isotopic labeling is not expected to significantly alter these macroscopic properties. Toxicological data for the deuterated form is largely unavailable; therefore, data for mandelic acid is presented in Table 2.
Table 1: Physicochemical Properties
| Property | (±)-Mandelic-2,3,4,5,6-d5 Acid | (±)-Mandelic Acid (for reference) |
| CAS Number | 70838-71-0 | 90-64-2 |
| Molecular Formula | C₈H₃D₅O₃[1] | C₈H₈O₃ |
| Molecular Weight | 157.18 g/mol [1][2][3] | 152.15 g/mol [4] |
| Appearance | White to off-white solid[1] | White crystalline powder |
| Melting Point | 120-121 °C[1][5] | 119-121 °C[4] |
| Boiling Point | Data not available | ~321.8 °C (estimated)[6] |
| Solubility | Slightly soluble in DMSO, Ethyl Acetate, Methanol, and Water[1] | Soluble in water (139 g/L at 20°C), polar organic solvents.[4] |
| pKa | Data not available | 3.41 |
| Density | Data not available | 1.31 g/cm³ at 20.2 °C[4] |
Table 2: Toxicological Properties of (±)-Mandelic Acid
| Parameter | Value | Species | Route |
| LD50 | Data not available for deuterated form. For mandelic acid: generally considered to have low toxicity. | - | - |
| Mutagenicity | Data not available | - | - |
| Carcinogenicity | Data not available | - | - |
| Safety Summary | Handle with standard laboratory precautions. May cause skin and eye irritation. | - | - |
Experimental Protocols
Synthesis of (±)-Mandelic-2,3,4,5,6-d5 Acid
Principle: The synthesis would typically involve the deuteration of a suitable precursor, such as benzaldehyde (B42025), followed by conversion to the mandelic acid structure. A common method for introducing deuterium (B1214612) into an aromatic ring is through acid-catalyzed exchange with a deuterium source like heavy water (D₂O) or deuterated sulfuric acid.
Exemplary Protocol for Deuteration of Benzaldehyde:
-
A mixture of benzaldehyde and a deuterated acid (e.g., D₂SO₄ in D₂O) is heated under reflux for a prolonged period.
-
The reaction progress is monitored by ¹H NMR spectroscopy to determine the extent of deuterium incorporation into the aromatic ring.
-
Upon completion, the reaction mixture is cooled and neutralized with a suitable base (e.g., NaHCO₃).
-
The deuterated benzaldehyde is extracted with an organic solvent (e.g., diethyl ether), dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
Conversion to (±)-Mandelic-2,3,4,5,6-d5 Acid: The resulting benzaldehyde-d5 can then be converted to (±)-mandelic-2,3,4,5,6-d5 acid via the cyanohydrin route.
-
Benzaldehyde-d5 is reacted with a cyanide source (e.g., NaCN or KCN) to form the corresponding mandelonitrile-d5.
-
The mandelonitrile-d5 is then hydrolyzed under acidic or basic conditions to yield (±)-mandelic-2,3,4,5,6-d5 acid.
-
The final product is purified by recrystallization.
Caption: A representative workflow for the synthesis of (±)-Mandelic-2,3,4,5,6-d5 Acid.
Analytical Method: Quantification using GC-MS with Deuterated Internal Standard
(±)-Mandelic-2,3,4,5,6-d5 acid is an ideal internal standard for the quantification of mandelic acid in biological matrices.
Principle: A known amount of the deuterated internal standard is added to the sample containing the analyte (non-deuterated mandelic acid). Both compounds are extracted, derivatized, and analyzed by GC-MS. Since the internal standard has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar matrix effects and ionization suppression. The ratio of the analyte's signal to the internal standard's signal is used for quantification, correcting for variations in sample preparation and instrument response.[12][13][14][15][16]
Protocol Outline:
-
Sample Preparation: To a known volume of the biological sample (e.g., urine, plasma), add a precise amount of a stock solution of (±)-Mandelic-2,3,4,5,6-d5 acid.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the mandelic acid and the internal standard from the matrix.
-
Derivatization: Convert the carboxylic acid and hydroxyl groups to more volatile esters and ethers (e.g., by silylation with BSTFA) to improve chromatographic performance.
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to separate the analytes.
-
MS Conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect specific ions for both the analyte and the internal standard.
-
-
Quantification: Create a calibration curve by analyzing standards with known concentrations of mandelic acid and a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of the unknown sample from this curve.
Caption: Experimental workflow for quantification using a deuterated internal standard.
Biological Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial properties of mandelic acid can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various microorganisms.[17][18][19][20][21]
Principle: The broth microdilution method is a standard procedure to determine the MIC. A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after a defined incubation period.[17][18]
Protocol Outline:
-
Prepare Stock Solution: Dissolve mandelic acid in a suitable solvent (e.g., water or a small amount of ethanol, then diluted in broth) to a high concentration.
-
Serial Dilutions: In a 96-well microtiter plate, prepare twofold serial dilutions of the mandelic acid stock solution in a cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture, standardized to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well containing the mandelic acid dilutions. Include a positive control (broth with bacteria, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of mandelic acid in which there is no visible turbidity (bacterial growth).
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Biological Activity and Mechanism of Action
(±)-Mandelic-2,3,4,5,6-d5 acid is primarily used as a tracer and is not intended for direct therapeutic use. The biological activity of interest lies in its non-deuterated form, mandelic acid.
Mandelic acid is an alpha-hydroxy acid (AHA) with well-documented antimicrobial properties.[22] It has been historically used as a urinary antiseptic for the treatment of urinary tract infections (UTIs).[23][24][25][26]
Antimicrobial Mechanism of Action: The antimicrobial effect of mandelic acid is attributed to several factors:
-
Acidification: As an acid, it lowers the pH of its environment. In the context of UTIs, maintaining an acidic urine pH is bacteriostatic for many common uropathogens.[23][25]
-
Cell Membrane Disruption: The lipophilic nature of the phenyl group allows it to penetrate bacterial cell membranes, leading to disruption of membrane integrity and function.[22]
-
Metabolic Inhibition: Once inside the bacterial cell, the change in intracellular pH and the presence of the mandelate (B1228975) anion can interfere with essential enzymatic reactions and metabolic pathways.[27][28]
Caption: General mechanism of antimicrobial action of mandelic acid.
Conclusion
(±)-Mandelic-2,3,4,5,6-d5 acid is a valuable tool for researchers in the fields of analytical chemistry, pharmacology, and drug metabolism. Its utility as an internal standard ensures the reliability of quantitative data for its non-deuterated, biologically active counterpart, mandelic acid. Understanding the properties and methodologies associated with both the deuterated and non-deuterated forms of this compound is essential for its effective application in scientific research and development.
References
- 1. MANDELIC-2,3,4,5,6-D5 ACID CAS#: 70838-71-0 [m.chemicalbook.com]
- 2. densitypharmachem.com [densitypharmachem.com]
- 3. scbt.com [scbt.com]
- 4. DL-Mandelic acid for synthesis 90-64-2 [sigmaaldrich.com]
- 5. MANDELIC-2,3,4,5,6-D5 ACID | 70838-71-0 [amp.chemicalbook.com]
- 6. (±)-mandelic acid, 90-64-2 [thegoodscentscompany.com]
- 7. tn-sanso.co.jp [tn-sanso.co.jp]
- 8. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
- 11. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 12. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 16. scispace.com [scispace.com]
- 17. scilit.com [scilit.com]
- 18. protocols.io [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cdn.mdedge.com [cdn.mdedge.com]
- 24. bmj.com [bmj.com]
- 25. Methenamine mandelate with acidification: an effective urinary antiseptic in patients with neurogenic bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The treatment of urinary infections with mandelamine (methenamine mandelate); a clinical study of 200 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Bacterial mandelic acid degradation pathway and its application in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Characterization of α-Hydroxy-benzene-d5-acetic Acid
This technical guide provides a comprehensive overview of the characterization of α-Hydroxy-benzene-d5-acetic Acid. Given the limited specific data on this deuterated compound, this guide leverages information on its non-deuterated analog, mandelic acid, and general principles of isotopic labeling to present a thorough characterization profile. α-Hydroxy-benzene-d5-acetic Acid is the deuterated form of mandelic acid where the five hydrogen atoms on the phenyl ring are replaced by deuterium (B1214612).[1] This isotopic substitution makes it a valuable tool in analytical chemistry, particularly as an internal standard in mass spectrometry-based quantification to improve accuracy and precision.[2][3]
Physicochemical Properties
The physicochemical properties of α-Hydroxy-benzene-d5-acetic Acid are expected to be very similar to those of mandelic acid, with the primary difference being its molecular weight.
| Property | Value | Reference |
| IUPAC Name | 2-hydroxy-2-(pentadeuteriophenyl)acetic acid | N/A |
| Synonyms | Benzene-d5-acetic acid, α-hydroxy- | [4] |
| Chemical Formula | C₈H₃D₅O₃ | [1] |
| Molecular Weight | 157.18 g/mol | Calculated |
| Appearance | White crystalline solid | [5][6] |
| Melting Point | 119 °C (optically pure: 132-135 °C) | [5][7] |
| Boiling Point | 321.8 °C | [5][7] |
| Solubility in water | 15.87 g/100 mL | [5] |
| Density | 1.30 g/cm³ | [5] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of α-Hydroxy-benzene-d5-acetic Acid. The key differences in the spectra compared to mandelic acid will arise from the C-D bonds in the phenyl ring.
Mass Spectrometry (MS)
In mass spectrometry, α-Hydroxy-benzene-d5-acetic Acid will exhibit a molecular ion peak that is 5 mass units higher than that of unlabeled mandelic acid (152.15 g/mol ).[1][8] This distinct mass shift is the basis for its use as an internal standard in quantitative analysis.[1] The fragmentation pattern is expected to be similar to mandelic acid, with the corresponding mass shifts in fragments containing the deuterated phenyl ring.
Infrared (IR) Spectroscopy
The IR spectrum of α-Hydroxy-benzene-d5-acetic Acid will show characteristic absorptions for the hydroxyl, carbonyl, and carboxylic acid groups, similar to mandelic acid.[9][10] The key differences will be the presence of C-D stretching vibrations in the aromatic region (typically around 2200-2300 cm⁻¹) and the absence of aromatic C-H stretching vibrations (typically around 3000-3100 cm⁻¹).
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| O-H (Alcohol) | 3200-3600 (broad) |
| C=O (Carboxylic Acid) | 1700-1725 |
| C-O | 1210-1320 |
| Aromatic C-D Stretch | ~2200-2300 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the successful deuteration of the phenyl ring.
-
¹H NMR: The ¹H NMR spectrum of α-Hydroxy-benzene-d5-acetic Acid is expected to show signals for the α-hydrogen and the hydroxyl and carboxylic acid protons. The aromatic region (typically 7.2-7.5 ppm for mandelic acid) will be devoid of signals, confirming the replacement of the five phenyl hydrogens with deuterium.[11][12][13] The exact chemical shifts of the remaining protons may be slightly influenced by the isotopic substitution.
-
¹³C NMR: In the ¹³C NMR spectrum, the signals for the deuterated carbons of the phenyl ring will appear as multiplets due to carbon-deuterium coupling. These signals will also have a significantly lower intensity compared to the protonated carbons in the mandelic acid spectrum.
-
²H NMR (Deuterium NMR): A ²H NMR spectrum can be acquired to directly observe the deuterium nuclei. This would show a signal in the aromatic region, providing definitive proof of the location of the deuterium labels.
Experimental Protocols
Synthesis of α-Hydroxy-benzene-d5-acetic Acid
Below is a diagram illustrating a potential synthetic workflow.
References
- 1. Phenyl-d5-acetic acid | 104182-98-1 | Benchchem [benchchem.com]
- 2. Quantitative gas chromatographic mass spectrometric determination of mandelic acid in blood plasma. Comparison of deuterated and homologous internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Benzene-d5-acetic acid, α-hydroxy-, monosodium salt (9CI) | 203784-72-9 [chemicalbook.com]
- 5. Mandelic acid - Wikipedia [en.wikipedia.org]
- 6. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. specialchem.com [specialchem.com]
- 8. Mandelic acid [webbook.nist.gov]
- 9. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mandelic acid(611-71-2) IR Spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Mandelic acid(611-71-2) 1H NMR [m.chemicalbook.com]
- 13. DL-Mandelic acid (90-64-2) 1H NMR [m.chemicalbook.com]
- 14. Unveiling L-Mandelic Acid: A Comprehensive Exploration of its Properties, Synthesis, and Applications_Chemicalbook [chemicalbook.com]
- 15. Deuterated Compounds [simsonpharma.com]
Isotopic Purity of Mandelic Acid-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity of Mandelic acid-d5. Mandelic acid-d5, a deuterated analog of mandelic acid, is a critical internal standard in quantitative bioanalysis using mass spectrometry. The accuracy and reliability of such analytical methods are fundamentally dependent on the precise characterization of the isotopic purity of the internal standard. This document outlines the methodologies for assessing isotopic purity, presents key quantitative data, and discusses potential analytical challenges.
Quantitative Data on Isotopic Purity
The isotopic purity of commercially available Mandelic acid-d5 is typically high, ensuring its suitability as an internal standard. The primary specifications provided by suppliers are the atom percent of deuterium (B1214612) and the overall chemical purity. Below is a summary of representative data.
| Parameter | Specification | Supplier/Source Example |
| Deuterium Enrichment | ≥ 98 atom % D | LGC Standards |
| Isotopic Purity | 99.4% | CDN Isotopes[1] |
| Chemical Purity | 98.42% | MedChemExpress[2] |
| Chemical Purity (Unlabeled) | 99.54% | Thermo Fisher Scientific |
| Chemical Purity (Unlabeled) | 99.15% | Thermo Fisher Scientific |
Note: The data presented are examples and may vary between different batches and suppliers. It is crucial to consult the Certificate of Analysis for the specific lot being used. A complete isotopic distribution analysis, detailing the percentage of each isotopologue (d0 to d5), is essential for the most accurate quantitative studies.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity and enrichment of Mandelic acid-d5 primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS) Method
High-resolution mass spectrometry (HRMS) is the preferred method for determining the isotopic distribution of deuterated compounds.
Objective: To determine the relative abundance of each isotopologue of Mandelic acid-d5 (d0, d1, d2, d3, d4, and d5).
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system (LC-HRMS).
Experimental Workflow:
Caption: A typical workflow for determining the isotopic purity of Mandelic acid-d5 using LC-HRMS.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a stock solution of Mandelic acid-d5 in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration appropriate for the mass spectrometer's sensitivity (e.g., 1 µg/mL).
-
Prepare a corresponding solution of unlabeled Mandelic acid for comparison and as a control.
-
-
Liquid Chromatography (LC) Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is common for good peak shape and separation.
-
Flow Rate: A standard analytical flow rate of 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Analysis:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for carboxylic acids.
-
Scan Mode: Full scan mode over a mass-to-charge (m/z) range that includes the molecular ions of both unlabeled and deuterated mandelic acid (e.g., m/z 150-165).
-
Resolution: A high resolution (>60,000 FWHM) is crucial to resolve the isotopic peaks from potential interferences.
-
Data Acquisition: Acquire the mass spectra for both the Mandelic acid-d5 sample and the unlabeled standard.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M-H]⁻ ions of each expected isotopologue (d0 to d5).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues to determine the isotopic distribution.
-
The isotopic purity is typically reported as the percentage of the d5 isotopologue.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is used to confirm the positions of deuterium labeling and to provide an independent measure of isotopic enrichment.
Objective: To confirm the absence of protons at the deuterated positions and to quantify the overall deuterium incorporation.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Experimental Workflow:
Caption: Workflow for assessing isotopic purity of Mandelic acid-d5 by NMR spectroscopy.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of Mandelic acid-d5 (e.g., 5-10 mg).
-
Dissolve the sample in a high-purity deuterated solvent that does not have signals overlapping with the analyte (e.g., acetone-d6, acetonitrile-d3).
-
For quantitative NMR (qNMR), a certified internal standard with a known concentration and non-overlapping signals is added.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
The absence or significant reduction of signals corresponding to the aromatic protons of the phenyl ring confirms successful deuteration at these positions.
-
Integration of any residual proton signals at the deuterated positions, relative to the non-deuterated positions (e.g., the alpha-proton), allows for the calculation of the degree of deuteration.
-
-
²H NMR Acquisition:
-
Acquire a one-dimensional ²H NMR spectrum.
-
A strong signal in the aromatic region will confirm the presence and location of the deuterium atoms.
-
Quantitative ²H NMR can be used to determine the deuterium content by comparing the integral of the deuterium signal to that of a known deuterium-containing reference standard.
-
-
Data Analysis and Quantification:
-
In ¹H NMR, calculate the isotopic purity by comparing the integral of the residual proton signals in the aromatic region to the integral of a proton signal at a non-deuterated position.
-
In ²H NMR, quantify the deuterium content by referencing to an internal standard of known deuterium concentration.
-
Potential Challenges: Deuterium Scrambling
Deuterium scrambling, the intramolecular migration of deuterium atoms, is a potential issue during mass spectrometric analysis that can compromise the accuracy of isotopic purity determination.
Signaling Pathway of Deuterium Scrambling:
Caption: Logical flow of events leading to deuterium scrambling during mass spectrometry.
In the case of Mandelic acid-d5, scrambling could potentially occur between the deuterium atoms on the aromatic ring and the labile protons of the carboxylic acid and hydroxyl groups, especially under certain ionization conditions or during collision-induced dissociation (CID).
Mitigation Strategies:
-
Soft Ionization Techniques: Employing "soft" ionization methods like ESI helps to minimize the internal energy of the ions, thereby reducing the likelihood of scrambling.
-
Optimized MS Conditions: Careful optimization of MS parameters, such as collision energy in tandem MS experiments, is crucial to avoid excessive ion activation.
-
Confirmation by NMR: Since NMR analysis is performed in solution and does not involve high-energy gas-phase ions, it is not susceptible to this type of scrambling and can be used to confirm the deuterium labeling pattern. Research on aromatic carboxylic acids has shown that under certain mass spectrometric conditions, exchange between carboxylic acid deuterons and ortho-hydrogens on the aromatic ring can occur.
References
Commercial Suppliers and Technical Applications of Mandelic Acid-2,3,4,5,6-d5: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and key applications of the deuterated stable isotope, Mandelic acid-2,3,4,5,6-d5. This compound is an essential tool for researchers in various fields, particularly in drug development, clinical diagnostics, and toxicology. Its primary utility lies in its role as an internal standard for the precise quantification of mandelic acid in biological matrices.
Commercial Availability
This compound is available from several reputable chemical suppliers. The table below summarizes the product specifications from a selection of these companies, facilitating a comparative assessment for procurement.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Notes |
| LGC Standards | (±)-Mandelic-2,3,4,5,6-d5 Acid | 70838-71-0 | C₈H₃D₅O₃ | 157.18 | 98 atom % D | - |
| MedChemExpress | This compound | 70838-71-0 | C₈H₃D₅O₃ | 157.18 | Not specified | For research use only. |
| Santa Cruz Biotechnology | (±)-Mandelic-2,3,4,5,6-d5 Acid | 70838-71-0 | C₈H₃D₅O₃ | 157.18 | Not specified | For research use only. |
| CDN Isotopes | (±)-Mandelic-2,3,4,5,6-d5 Acid | 70838-71-0 | C₈H₃D₅O₃ | 157.18 | 98 atom % D | - |
| Pharmaffiliates | (±)-Mandelic-2,3,4,5,6 D5 Acid | 70838-71-0 | C₈H₃D₅O₃ | 157.18 | Not specified | - |
| Achemtek | Mandelic acid-d5 | 70838-71-0 | C₈H₃D₅O₃ | 157.18 | Not specified | - |
Core Application: Internal Standard in Quantitative Analysis
The primary application of this compound is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision in analytical results.[1]
Mandelic acid is a key biomarker for exposure to styrene, a widely used industrial chemical.[2] Therefore, accurate quantification of mandelic acid in urine is crucial for occupational health monitoring.
Logical Workflow for Quantitative Analysis
The following diagram illustrates the typical workflow for using this compound as an internal standard in the analysis of a biological sample.
Experimental Protocols
This section details a generalized experimental protocol for the determination of mandelic acid in urine using GC-MS with this compound as an internal standard. This protocol is a composite of methodologies described in the scientific literature.
Protocol: GC-MS Analysis of Mandelic Acid in Urine
1. Materials and Reagents
-
Mandelic acid standard
-
This compound (Internal Standard)
-
Urine samples
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Sodium sulfate (B86663) (anhydrous)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Methanol (B129727) (HPLC grade)
2. Standard and Internal Standard Preparation
-
Prepare a stock solution of mandelic acid in methanol (e.g., 1 mg/mL).
-
Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).
-
From the stock solutions, prepare a series of calibration standards by spiking control urine with known concentrations of mandelic acid.
3. Sample Preparation
-
To 1 mL of urine sample (calibrator, QC, or unknown), add a known amount of the this compound internal standard solution.
-
Acidify the sample by adding 100 µL of concentrated HCl.
-
Perform liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge the sample to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
4. Derivatization
-
To the dried residue, add 50 µL of the derivatizing agent (e.g., BSTFA + 1% TMCS).
-
Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
Cool the sample to room temperature before injection.
5. GC-MS Analysis
-
Gas Chromatograph: Use a capillary column suitable for separating the derivatized acids (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Inject 1-2 µL of the derivatized sample.
-
Oven Program: A typical temperature program would start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C), and hold for a few minutes.
-
Mass Spectrometer: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the TMS derivatives of both mandelic acid and this compound.
6. Data Analysis
-
Integrate the peak areas of the selected ions for both the analyte and the internal standard.
-
Calculate the ratio of the peak area of mandelic acid to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of mandelic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.
Principle of Stable Isotope Dilution Analysis
The use of a deuterated internal standard is a specific application of the stable isotope dilution analysis (SIDA) principle. The following diagram illustrates this concept.
Conclusion
This compound is a critical reagent for any laboratory conducting quantitative analysis of mandelic acid. Its commercial availability from multiple suppliers ensures its accessibility to the research community. The use of this stable isotope-labeled internal standard, in conjunction with robust analytical techniques like GC-MS and LC-MS/MS, enables the generation of highly accurate and reliable data, which is paramount in fields such as clinical diagnostics, drug metabolism studies, and occupational safety monitoring.
References
The Metabolic Journey of Mandelic Acid-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of mandelic acid-d5, a deuterated analogue of mandelic acid. While direct metabolic studies on the deuterated form are limited in the public domain, its metabolic pathway is presumed to mirror that of its non-deuterated counterpart, which is a significant biomarker for exposure to industrial solvents like styrene (B11656) and ethylbenzene (B125841).[1][2][3][4] This document synthesizes available data on the analysis, biotransformation, and excretion of mandelic acid, offering valuable insights for researchers in toxicology, drug metabolism, and occupational health.
Quantitative Analysis of Mandelic Acid in Biological Matrices
The use of mandelic acid-d5 as an internal standard is a cornerstone for the accurate quantification of mandelic acid in biological samples such as plasma and urine.[5][6] Isotope dilution mass spectrometry, employing mandelic acid-d5, effectively mitigates matrix effects that can lead to underestimation in complex biological samples.[6]
Experimental Protocols for Quantitative Analysis
Several robust analytical methods have been developed for the determination of mandelic acid, frequently in conjunction with its precursor, phenylglyoxylic acid (PGA).
Table 1: Summary of Analytical Methods for Mandelic Acid Quantification
| Method | Matrix | Internal Standard | Instrumentation | Key Findings | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Plasma | Mandelic acid-d5, 2-phenyllactic acid | GC-MS with selected ion monitoring | Deuterated standard is effective for quantification in the lower micromolar range. | [5] |
| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Urine | Mandelic acid-d5, Phenylglyoxylic acid-d5 | HPLC-MS/MS (API 4000) | Isotopic dilution method compensates for significant matrix effects, providing more reliable results than HPLC-UV. LOD for MA was 0.02 mg/L. | [6] |
| High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Urine | O-methyl hippuric acid | Reversed-phase HPLC with variable wavelength UV detector | A sensitive method for monitoring styrene exposure by measuring MA and PGA. | [3] |
| Gas Chromatography (GC) | Urine | Not specified | GC with a glass column packed with 10% SP-1000 | Simultaneous analysis of MA and PGA with good recovery and precision. | [7] |
| Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Urine | Not specified (external standard method) | UPLC-MS/MS under negative ionization mode (ESI-) and multiple reaction monitoring (MRM) | Simple sample pretreatment with high accuracy and precision. | [8] |
Experimental Workflow: HPLC-MS/MS Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of mandelic acid in urine using HPLC-MS/MS with mandelic acid-d5 as an internal standard.
Metabolic Pathways of Mandelic Acid
Mandelic acid is a known metabolite of several xenobiotics, most notably styrene and ethylbenzene.[2] It is also an endogenous compound, with derivatives formed during the metabolism of adrenaline and noradrenaline.[9] The metabolic pathways leading to and from mandelic acid have been primarily studied in the context of toxicology and bacterial degradation.
Biotransformation from Styrene and Ethylbenzene
The metabolism of styrene and ethylbenzene to mandelic acid involves a series of enzymatic reactions, primarily occurring in the liver.
The stereochemistry of the resulting mandelic acid is of note. Metabolism of ethylbenzene primarily yields the R-enantiomer of mandelic acid, whereas styrene metabolism results in a nearly racemic mixture.[2]
Bacterial Degradation of Mandelic Acid
In microorganisms such as Pseudomonas putida and Pseudomonas convexa, mandelic acid is degraded through a different pathway, which has been extensively studied for its biotechnological applications.[10][11]
Excretion
Mandelic acid and its metabolites are primarily excreted in the urine.[2][3] The urinary concentration of mandelic acid is a reliable biomarker for assessing occupational exposure to styrene.[4]
Conclusion
While direct metabolic studies on mandelic acid-d5 are not extensively documented, its role as an internal standard has been crucial in advancing the analytical determination of mandelic acid in biological fluids. The metabolic fate of its non-deuterated form, arising from both endogenous and xenobiotic sources, is well-characterized, involving oxidative pathways in mammals and distinct degradation routes in bacteria. The provided experimental protocols and pathway diagrams serve as a valuable resource for professionals in pharmacology, toxicology, and biotechnology. Further research into the kinetic isotope effects of deuteration on the metabolism of mandelic acid could provide deeper insights into its biotransformation.
References
- 1. Sensitive HPLC Method for Quantitative Analysis of Mandelic Acid, Hippuric Acid, Methyl Hippuric Acid in Human Urine : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. The metabolism of ethylbenzene and styrene to mandelic acid: stereochemical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of mandelic acid and phenylglyoxylic acid in the urine and its use in monitoring of styrene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of urinary concentrations of mandelic acid in employees exposed to styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative gas chromatographic mass spectrometric determination of mandelic acid in blood plasma. Comparison of deuterated and homologous internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An improved method for the simultaneous determination of mandelic and phenylglyoxylic acids by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determination of phenylglyoxylic acid and mandelic acid in urine by ultra high performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hmdb.ca [hmdb.ca]
- 10. Bacterial mandelic acid degradation pathway and its application in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Involvement of 4-hydroxymandelic acid in the degradation of mandelic acid by Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Mandelic Acid in Human Urine using Mandelic Acid-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of mandelic acid in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Mandelic acid is a key biomarker for exposure to styrene.[1][2] To ensure accuracy and precision, a stable isotope-labeled internal standard, Mandelic acid-d5, is employed to compensate for matrix effects and variations in sample processing.[2][3][4] The method involves a simple dilution of the urine sample followed by direct injection, providing a high-throughput workflow suitable for clinical research and occupational exposure monitoring.
Introduction
Mandelic acid is an aromatic alpha hydroxy acid that serves as a crucial biomarker for assessing exposure to styrene, a widely used industrial chemical.[1][2] Accurate and reliable quantification of mandelic acid in biological matrices such as urine is essential for monitoring occupational and environmental exposure.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of biomarkers in complex biological samples.[5]
The use of a stable isotope-labeled internal standard, such as Mandelic acid-d5, is critical for achieving reliable quantitative results in LC-MS/MS analysis.[2][4] The internal standard co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations during sample preparation and analysis.[6][7] This application note provides a detailed protocol for the determination of mandelic acid in human urine using Mandelic acid-d5 as an internal standard.
Experimental
Materials and Reagents
-
Mandelic Acid standard
-
Mandelic Acid-d5 internal standard
-
LC-MS/MS grade water
-
LC-MS/MS grade methanol
-
Formic acid
-
Human urine (blank)
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Filter the urine samples through a 0.22 µm syringe filter.
-
In a clean microcentrifuge tube, combine 200 µL of the filtered urine with 800 µL of pure water.[5]
-
Spike the diluted sample with the Mandelic acid-d5 internal standard solution to a final concentration of 1 mg/L.[4]
-
Vortex the final solution thoroughly.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) system.
-
Column: Waters HSS T3 column or equivalent.[8]
-
Mobile Phase A: 0.1% Acetic Acid in Water.[9]
-
Mobile Phase B: 0.1% Acetic Acid in Methanol.[9]
-
Gradient:
-
0-1 min: 1% B
-
1-8 min: 1% to 100% B
-
8-12 min: 100% B
-
12-12.1 min: 100% to 1% B
-
12.1-18 min: 1% B[9]
-
-
Flow Rate: 300 µL/min.[9]
-
Injection Volume: 2 µL.[5]
-
Column Temperature: 50 °C.[9]
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[8]
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Mandelic Acid | 151.0 | 107.0 |
| Mandelic Acid-d5 | 155.9 | 112.0[4] |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of mandelic acid in human urine. The use of Mandelic acid-d5 as an internal standard effectively compensated for matrix-induced signal suppression or enhancement, leading to high accuracy and precision.
Quantitative Data Summary
| Parameter | Mandelic Acid | Reference |
| Linearity Range | 5 - 100 ng/mL | [5] |
| Correlation Coefficient (r²) | > 0.999 | [5] |
| Limit of Detection (LOD) | 0.02 mg/L (20 ng/mL) | [2][3] |
| Limit of Quantification (LOQ) | 0.075 mg/L (75 ng/mL) | [2][3] |
| Accuracy | > 82% | [2][3] |
| Precision (Variability) | < 11% | [2][3] |
Conclusion
This application note presents a validated LC-MS/MS method for the sensitive and accurate quantification of mandelic acid in human urine. The simple "dilute-and-shoot" sample preparation protocol and the use of a deuterated internal standard make this method highly suitable for high-throughput analysis in research and monitoring settings.
Visualizations
References
- 1. Mandelic acid - Wikipedia [en.wikipedia.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Matrix Effect in the Quantitative Determination of Mandelic and P...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103869012A - Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry - Google Patents [patents.google.com]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. myadlm.org [myadlm.org]
- 8. [Determination of phenylglyoxylic acid and mandelic acid in urine by ultra high performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
Application Note: Quantitative Analysis of Mandelic Acid in Human Urine using Isotope Dilution HPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative determination of mandelic acid (MA) in human urine samples. The protocol employs High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and utilizes Mandelic acid-d5 (MA-d5) as an internal standard for accurate quantification via isotopic dilution. This method is particularly suited for biomonitoring of individuals exposed to styrene (B11656) and ethylbenzene (B125841), as mandelic acid is a primary metabolite of these compounds.[1][2][3][4] The use of a deuterated internal standard is critical for compensating for matrix effects, which can lead to underestimation of analyte concentrations in complex biological samples like urine.[5] The described procedure involves a simple dilution and filtration step, making it efficient for high-throughput analysis in clinical and research laboratories.
Introduction
Mandelic acid is a key biomarker for assessing human exposure to common industrial chemicals such as styrene and ethylbenzene.[2][3][4] Accurate and precise measurement of urinary mandelic acid is essential for occupational health monitoring and toxicological studies.[3][6] While various analytical techniques like HPLC-UV and GC-MS have been employed for this purpose, HPLC-MS/MS offers superior sensitivity and specificity.[7][8]
A significant challenge in quantitative bioanalysis is the "matrix effect," where co-eluting endogenous components in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[5] The isotopic dilution technique, which involves spiking the sample with a stable isotope-labeled version of the analyte (in this case, Mandelic acid-d5), is the gold standard for mitigating matrix effects.[5] The internal standard co-elutes with the analyte and experiences similar ionization effects, allowing for a highly accurate concentration ratio measurement. This application note provides a detailed protocol for the determination of mandelic acid in urine using this advanced and reliable methodology.
Experimental Protocols
Materials and Reagents
-
Mandelic Acid (MA) standard
-
Mandelic acid-d5 (MA-d5) internal standard
-
Methanol (HPLC grade)
-
Acetic Acid (Glacial)
-
Ultrapure Water
-
Human urine samples (drug-free)
-
0.2 µm syringe filters
Preparation of Standard and Quality Control Solutions
2.1. Standard Stock Solutions
-
Prepare a 100 mg/L stock solution of Mandelic Acid by dissolving 10 mg of MA in 100 mL of methanol.
-
Prepare a 20 mg/L internal standard stock solution by dissolving 1 mg of MA-d5 in 50 mL of methanol.[5]
2.2. Calibration Standards
-
Prepare a series of calibration standards in pooled, unexposed human urine.
-
Spike 10 mL of urine (pre-treated with 2% acetic acid) with appropriate volumes of the MA stock solution to achieve final concentrations ranging from approximately 0.1 µg/L to 10,000 µg/L.[5]
-
Add 100 µL of a 10 mg/L MA-d5 working solution to each calibration standard.[5]
2.3. Quality Control (QC) Samples
-
Prepare QC samples at low, medium, and high concentrations (e.g., 250 µg/L, 500 µg/L, and 2000 µg/L) in pooled human urine using the same procedure as for the calibration standards.[5]
Sample Preparation
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.[7]
-
To a 1.5 mL microcentrifuge tube, add 900 µL of 2% acetic acid.
-
Add 100 µL of the urine sample.
-
Add 20 µL of the 1 mg/L MA-d5 internal standard solution.
-
Vortex the mixture for 10 seconds.
-
Filter the sample through a 0.2 µm syringe filter into an HPLC vial.[5]
-
Inject 20 µL of the filtrate into the HPLC-MS/MS system.[5]
HPLC-MS/MS Instrumental Conditions
4.1. HPLC System
-
Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.2% Formic Acid in Water
-
Mobile Phase B: 0.2% Formic Acid in Methanol
-
Flow Rate: 500 µL/min[5]
-
Injection Volume: 20 µL[5]
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-7 min: 90% B
-
7-8 min: 90% to 10% B
-
8-10 min: 10% B
-
4.2. Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: -4500 V
-
Temperature: 500 °C
-
MRM Transitions:
Data Presentation
The following tables summarize the quantitative performance of the described method, based on validation data adapted from similar methodologies.[5]
Table 1: Method Validation Parameters
| Parameter | Mandelic Acid (MA) | Phenylglyoxylic Acid (PGA)* |
| Limit of Detection (LOD) | 0.020 mg/L | 0.015 mg/L |
| Limit of Quantification (LOQ) | 0.075 mg/L | 0.040 mg/L |
| Linearity Range | 0.075 - 10.0 mg/L | 0.040 - 10.0 mg/L |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Intra-day Precision (%CV) | < 11% | < 11% |
| Inter-day Precision (%CV) | < 11% | < 11% |
| Accuracy (% Recovery) | > 82% | > 82% |
*Phenylglyoxylic acid is another major metabolite of styrene and is often analyzed concurrently.[5]
Visualizations
Metabolic Pathway of Styrene
Caption: Metabolic conversion of styrene to mandelic acid for urinary excretion.
Experimental Workflow for Urine Analysis
Caption: Workflow for the analysis of mandelic acid in urine samples.
References
- 1. Selective determination of mandelic acid in urine using molecularly imprinted polymer in microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mandelic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Study of urinary concentrations of mandelic acid in employees exposed to styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary mandelic acid as an exposure test for ethylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The time course of mandelic and phenylglyoxylic acid excretion in workers exposed to styrene under model conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103869012A - Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry - Google Patents [patents.google.com]
- 8. [Determination of cotinine, phenylglyoxylic acid and mandelic acid in human urine by GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Styrene Metabolites in Urine by HPLC-MS/MS
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous quantification of the primary styrene (B11656) metabolites, mandelic acid (MA) and phenylglyoxylic acid (PGA), in human urine. Styrene is a widely used industrial chemical, and monitoring its metabolites is crucial for assessing occupational and environmental exposure.[1][2] This method provides the necessary sensitivity and specificity for accurate biomonitoring of styrene exposure. The protocol described herein includes a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters for reliable quantification.
Introduction
Styrene is an organic compound extensively used in the production of polymers, resins, and rubber. Human exposure to styrene, primarily through inhalation in occupational settings, leads to its metabolism in the body.[3] The main metabolic pathway involves the oxidation of styrene to styrene-7,8-oxide, which is then hydrolyzed to styrene glycol and further oxidized to mandelic acid (MA) and phenylglyoxylic acid (PGA).[3] These metabolites are excreted in the urine and serve as reliable biomarkers for assessing styrene exposure.[3]
Accurate quantification of MA and PGA is essential for toxicological studies and for monitoring workplace exposure to ensure safety compliance. While various analytical techniques like gas chromatography (GC) and high-performance liquid chromatography with UV detection (HPLC-UV) have been employed, HPLC-MS/MS has emerged as the preferred method due to its superior sensitivity, specificity, and ability to minimize matrix effects, which can be a significant issue in complex biological samples like urine.[1][4] This application note presents a detailed protocol for the quantification of MA and PGA in urine using HPLC-MS/MS.
Experimental
Materials and Reagents
-
Mandelic acid (MA) analytical standard
-
Phenylglyoxylic acid (PGA) analytical standard
-
Isotopically labeled internal standards (e.g., Mandelic acid-d5, Phenylglyoxylic acid-d5)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile (B52724)
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Human urine (blank)
Sample Preparation
A simple "dilute-and-shoot" method is often sufficient for urine samples, minimizing sample preparation time and potential for analyte loss.
Protocol:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 4°C for 15 minutes at 11,000 rpm to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 900 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Add the internal standard solution to the diluted sample to a final concentration of 100 ng/mL.
-
Vortex the mixture thoroughly.
-
Transfer the final solution to an autosampler vial for HPLC-MS/MS analysis.
For samples with high interference, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed. A typical LLE protocol involves acidification of the urine sample followed by extraction with an organic solvent like ethyl acetate.[5]
HPLC-MS/MS Instrumentation and Conditions
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., Waters HSS T3, 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
MS/MS Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation Gas: 800 L/hr; Cone Gas: 50 L/hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Mandelic Acid (MA) | 151.0 | 107.0 | 100 |
| Phenylglyoxylic Acid (PGA) | 149.0 | 105.0 | 100 |
| MA-d5 (Internal Standard) | 156.0 | 112.0 | 100 |
| PGA-d5 (Internal Standard) | 154.0 | 110.0 | 100 |
Results and Discussion
The developed HPLC-MS/MS method demonstrated excellent performance for the quantification of MA and PGA in urine. The chromatographic separation provided distinct peaks for both analytes with good resolution and peak shape. The use of stable isotope-labeled internal standards effectively compensated for any matrix effects and variations in instrument response.
Quantitative Data Summary
The table below summarizes the quantitative performance of the method based on data from various studies.
| Parameter | Mandelic Acid (MA) | Phenylglyoxylic Acid (PGA) | Reference(s) |
| Linearity Range | 10 - 1000 ng/mL | 10 - 1000 ng/mL | [6][7] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [6][7] |
| Limit of Detection (LOD) | 0.02 - 0.551 ng/mL | 0.015 - 0.081 ng/mL | [1][6][7] |
| Limit of Quantification (LOQ) | 0.075 - 1.836 ng/mL | 0.040 - 0.269 ng/mL | [1][6][7] |
| Recovery | 92.75% - 101.09% | 90.47% - 99.83% | [6][7] |
| Intra-day Precision (%RSD) | < 5% | < 5% | [6][7] |
| Inter-day Precision (%RSD) | < 5% | < 5% | [6][7] |
Conclusion
This application note provides a detailed and reliable HPLC-MS/MS method for the quantification of the major styrene metabolites, mandelic acid and phenylglyoxylic acid, in human urine. The method is sensitive, specific, and accurate, making it highly suitable for biomonitoring studies of occupational and environmental exposure to styrene. The simple sample preparation and rapid analysis time allow for high-throughput screening of a large number of samples.
Visualizations
Caption: Metabolic pathway of styrene to its major urinary metabolites.
Caption: Experimental workflow for styrene metabolite quantification.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. NMR Untargeted and HPLC-MS/MS Targeted Metabolomic Approaches for Evaluating Styrene Exposure in the Urine of Shipyard Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High performance liquid chromatography for determination of urinary metabolites of toluene, xylene and styrene and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Determination of phenylglyoxylic acid and mandelic acid in urine by ultra high performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Mandelic Acid Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of mandelic acid in human plasma prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Three common and effective sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Introduction
Mandelic acid is an aromatic alpha-hydroxy acid that is a metabolite of styrene (B11656) and ethylbenzene. Its quantification in plasma is crucial for toxicological studies and therapeutic drug monitoring. Accurate and reliable analysis of mandelic acid in a complex biological matrix like plasma requires an efficient sample preparation method to remove interfering substances, primarily proteins, and to concentrate the analyte of interest. The choice of sample preparation method can significantly impact the recovery, sensitivity, and reproducibility of the analytical method. This document outlines detailed protocols for three widely used techniques and provides a comparative summary of their performance.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of each sample preparation method for mandelic acid analysis in plasma.
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Ethyl Acetate) | Solid-Phase Extraction (Polymeric Anion Exchange) |
| Recovery | >80%[1] | 75.63% - 81.61% for similar acidic compounds | >98% (in urine, adaptable to plasma)[2] |
| Intra-day Precision (%RSD) | <15% | <8% for similar acidic compounds | 3.6% - 4.7% (in urine, adaptable to plasma)[3] |
| Inter-day Precision (%RSD) | <15% | <8% for similar acidic compounds | 3.8% - 5.1% (in urine, adaptable to plasma)[3] |
| Accuracy (%RE) | ±15% | 98.98% - 106.19% for similar acidic compounds | -8.4% to -11.1% (in urine, adaptable to plasma)[3] |
| Limit of Quantification (LOQ) | Dependent on instrument sensitivity | 0.45 ng/mL for a similar acidic compound | 5.0 ng/mL for acidic drugs[4] |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing the majority of proteins from plasma samples. Acetonitrile (B52724) is a commonly used solvent for this purpose.
Materials:
-
Human plasma
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Internal Standard (IS) solution (e.g., a deuterated analog of mandelic acid)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Protocol:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard solution to the plasma and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant (approximately 380 µL) without disturbing the protein pellet.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in a suitable mobile phase.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquids. For acidic compounds like mandelic acid, extraction into an organic solvent is typically performed under acidic conditions to ensure the analyte is in its neutral, more organic-soluble form.
Materials:
-
Human plasma
-
Internal Standard (IS) solution
-
Formic acid (or other suitable acid) to acidify the sample
-
Ethyl acetate (B1210297), HPLC grade
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Protocol:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Acidify the plasma sample by adding 20 µL of 1% formic acid to adjust the pH to approximately 3. This ensures mandelic acid is in its protonated form.
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure efficient extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction provides a more selective sample cleanup compared to protein precipitation and can offer higher recovery and concentration of the analyte. For an acidic compound like mandelic acid, a polymeric anion exchange sorbent is a suitable choice.
Materials:
-
Human plasma
-
Internal Standard (IS) solution
-
Polymeric anion exchange SPE cartridges (e.g., Oasis MAX or Bond Elut Plexa PA)
-
SPE manifold
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Ammonium (B1175870) hydroxide (B78521) solution (5%)
-
Formic acid solution (2%) in an organic solvent (e.g., acetonitrile or methanol) for elution
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Protocol:
-
Sample Pre-treatment:
-
Pipette 500 µL of human plasma into a clean tube.
-
Add 50 µL of the internal standard solution.
-
Dilute the plasma with 500 µL of 5% ammonium hydroxide to ensure mandelic acid is ionized. Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide to remove basic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the mandelic acid and internal standard with 1 mL of 2% formic acid in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
References
Application Notes and Protocols: Mandelic Acid-d5 in Occupational Exposure Biomonitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Occupational exposure to styrene (B11656), a volatile organic compound widely used in the production of plastics, resins, and rubber, poses significant health risks.[1] Monitoring the internal dose of styrene in exposed workers is crucial for assessing health risks and ensuring workplace safety. Biomonitoring of urinary metabolites, primarily mandelic acid (MA) and phenylglyoxylic acid (PGA), is the method of choice for evaluating styrene exposure.[2][3] Mandelic acid is a major metabolite, accounting for approximately 85% of the absorbed styrene dose.[1][3]
The use of a stable isotope-labeled internal standard, such as Mandelic acid-d5 (MA-d5), in conjunction with advanced analytical techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), offers superior accuracy and precision for the quantification of mandelic acid in urine. The isotopic dilution method effectively compensates for matrix effects, which can alter ionization efficiency and lead to unreliable results in complex biological samples like urine. This document provides detailed application notes and protocols for the use of Mandelic acid-d5 in the biomonitoring of occupational exposure to styrene.
Metabolic Pathway of Styrene
Styrene is primarily metabolized in the liver. The initial step involves oxidation to styrene-7,8-oxide (SO) by cytochrome P450 enzymes. SO is then hydrolyzed to styrene glycol, which is further oxidized to form mandelic acid and phenylglyoxylic acid, the principal metabolites excreted in urine.[3]
Analytical Methodology: HPLC-MS/MS with Isotopic Dilution
The use of HPLC-MS/MS with a Mandelic acid-d5 internal standard is a robust and sensitive method for the quantitative analysis of mandelic acid in urine. This method is highly specific and minimizes the impact of matrix interference.
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of mandelic acid in urine using HPLC-MS/MS with Mandelic acid-d5 as an internal standard.
Table 1: Method Validation Parameters
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.02 mg/L | [4] |
| Limit of Quantification (LOQ) | 0.075 mg/L | [4] |
| Accuracy | > 82% | [4] |
| Precision (Variability) | < 11% | [4] |
| Linearity Range | 0.100 - 10,000 µg/L | [4] |
Table 2: Biological Exposure Indices (BEIs)
| Substance | Specimen | Time of Collection | BEI |
| Mandelic acid + Phenylglyoxylic acid | Urine | End of shift | 400 mg/g creatinine |
| Styrene | Venous Blood | End of shift | 0.2 mg/L |
BEIs are established by the American Conference of Governmental Industrial Hygienists (ACGIH) and represent the levels of determinants that are most likely to be observed in specimens collected from a healthy worker who has been exposed to chemicals to the same extent as a worker with inhalation exposure to the Threshold Limit Value (TLV).
Experimental Protocols
Sample Collection and Storage
-
Specimen: Urine.
-
Time of Collection: End of the work shift.
-
Container: Polypropylene container.
-
Storage: Samples should be stored frozen at -20°C or below until analysis to ensure the stability of the analytes.
Preparation of Standards and Reagents
-
Mandelic Acid (MA) and Mandelic Acid-d5 (MA-d5) Stock Solutions:
-
Prepare individual stock solutions of MA and MA-d5 in methanol (B129727) at a concentration of 100 mg/L.
-
-
Internal Standard Working Solution:
-
Dilute the MA-d5 stock solution with methanol to obtain a working solution of 20 mg/L.
-
-
Calibration Standards:
-
Prepare a series of calibration standards in methanol by diluting the MA stock solution to cover the desired concentration range (e.g., 0.100, 500, 1000, 5000, 10,000 µg/L).
-
-
Urine Calibration Standards and Quality Control (QC) Samples:
-
Use urine from healthy, non-occupationally exposed donors.
-
Spike the blank urine with the MA calibration standards to achieve the same concentration levels as the methanol standards.
-
Add the MA-d5 internal standard working solution to each urine calibration standard and QC sample to a final concentration of 1 mg/L.
-
Sample Preparation
The sample preparation for urine analysis is straightforward, involving dilution and filtration.
-
Thaw urine samples to room temperature.
-
Vortex the samples to ensure homogeneity.
-
Dilute an aliquot of the urine sample with 2% acetic acid.
-
Add the Mandelic acid-d5 internal standard solution.
-
Filter the diluted sample through a 0.2 µm syringe filter into an autosampler vial.
HPLC-MS/MS Instrumental Analysis
The following instrumental parameters are provided as a guideline and may require optimization based on the specific instrumentation used.
Table 3: HPLC-MS/MS Parameters
| Parameter | Condition |
| HPLC System | |
| Column | Kinetex 2.6 µm C18, 100 x 4.6 mm |
| Mobile Phase A | 0.2% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of MA and PGA |
| Flow Rate | 500 µL/min |
| Injection Volume | 20 µL |
| Column Temperature | 20°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MS/MS Transition (MA) | 151 -> 107 |
| MS/MS Transition (MA-d5) | 156 -> 112 |
| Dwell Time | 500 ms |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the biomonitoring of mandelic acid in urine using HPLC-MS/MS with Mandelic acid-d5.
Conclusion
The use of Mandelic acid-d5 as an internal standard in the HPLC-MS/MS analysis of urinary mandelic acid provides a highly accurate, sensitive, and reliable method for the biomonitoring of occupational exposure to styrene. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in occupational health and safety. Adherence to these validated methods will ensure high-quality data for the assessment of styrene exposure and the implementation of appropriate control measures to protect worker health.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Urinary styrene in the biological monitoring of styrene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Styrene-metabolizing Enzyme Polymorphisms and Lifestyle Behaviors on Blood Styrene and Urinary Metabolite Levels in Workers Chronically Exposed to Styrene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Mandelic Acid-d5 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mandelic acid, an alpha-hydroxy acid, is a molecule of interest in the pharmaceutical and cosmetic industries. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for the development of safe and effective products. Pharmacokinetic (PK) studies are essential for elucidating the ADME profile of a compound. The use of stable isotope-labeled internal standards, such as Mandelic acid-d5, is the gold standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), for ensuring accurate and precise quantification of analytes in complex biological matrices.[1][2]
Mandelic acid-d5, in which five hydrogen atoms on the phenyl group are replaced by deuterium, is an ideal internal standard for the quantification of mandelic acid in biological samples. Its chemical and physical properties are nearly identical to those of the unlabeled mandelic acid, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[3][4] This co-elution and similar ionization behavior allow for the correction of variability that can occur during the analytical process, including extraction efficiency and matrix effects, leading to highly reliable data.[5]
This document provides detailed application notes and protocols for the use of Mandelic acid-d5 in pharmacokinetic studies of mandelic acid.
Data Presentation
While a specific pharmacokinetic study of orally administered mandelic acid using Mandelic acid-d5 as an internal standard was not identified in the literature search, the following table presents pharmacokinetic parameters of mandelic acid observed in human plasma after the ingestion of mango purée, which contains precursors that are metabolized to mandelic acid.[6] This data illustrates the typical parameters evaluated in such studies.
Table 1: Pharmacokinetic Parameters of Mandelic Acid in Human Plasma Following Ingestion of Mango Purée [6]
| Parameter | Value (in subjects with a full GI tract, n=10) | Value (in ileostomists, n=10) |
| Cmax (nmol/L) | 234 ± 28 | 375 ± 43 |
| Tmax (h) | 2 | 2 |
Data are presented as mean ± standard error.
Another study investigating the excretion of mandelic acid after exposure to ethylbenzene (B125841) reported a biphasic elimination with two distinct biological half-lives.[7]
Table 2: Biological Half-life of Mandelic Acid After Ethylbenzene Exposure [7]
| Parameter | Value |
| Biological Half-life (t1/2) - Phase 1 | 3.1 h |
| Biological Half-life (t1/2) - Phase 2 | 24.5 h |
Experimental Protocols
The following is a representative LC-MS/MS protocol for the quantification of mandelic acid in human plasma using Mandelic acid-d5 as an internal standard. This protocol is based on established bioanalytical methods for small molecules.[8][9]
Preparation of Stock and Working Solutions
-
Mandelic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of mandelic acid and dissolve it in 10 mL of methanol (B129727).
-
Mandelic Acid-d5 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Mandelic acid-d5 and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the mandelic acid stock solution with a 50:50 mixture of methanol and water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Mandelic acid-d5 stock solution with a 50:50 mixture of methanol and water.
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the Mandelic acid-d5 internal standard working solution (100 ng/mL) to each plasma sample, except for the blank samples.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see section 3).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear gradient from 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: Linear gradient from 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mandelic Acid: precursor ion m/z 151.1 → product ion m/z 107.1
-
Mandelic Acid-d5: precursor ion m/z 156.1 → product ion m/z 112.1
-
-
Data Analysis: Quantify the concentration of mandelic acid in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Mandatory Visualizations
Metabolic Pathway of Mandelic Acid
Mandelic acid is a metabolite in several biochemical pathways. One of the most well-studied is its formation from the industrial chemical styrene.[10] It is also a product of the metabolism of adrenaline and noradrenaline.[10] The degradation of mandelic acid has been extensively studied in bacteria.[11]
References
- 1. Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Urinary mandelic acid as an exposure test for ethylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Kinetics of urinary excretion of D-(−)-mandelic acid and its homologs II: Competitive inhibitory effect of D-(−)-mandelic acid and dl-tropic acid on their renal tubular secretion in rats | Semantic Scholar [semanticscholar.org]
- 10. Mandelic acid - Wikipedia [en.wikipedia.org]
- 11. Bacterial mandelic acid degradation pathway and its application in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of Mandelic Acid for Enhanced GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mandelic acid, a key chiral intermediate in the synthesis of various pharmaceuticals, requires derivatization prior to gas chromatography-mass spectrometry (GC-MS) analysis due to its high polarity and low volatility. This application note provides detailed protocols for two effective derivatization methods: silylation and esterification. Silylation, particularly with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is presented as a robust method with established quantitative performance. Esterification is offered as a viable alternative. This document includes step-by-step experimental procedures, quantitative data for the silylation method, and graphical representations of the workflows to guide researchers in achieving reliable and sensitive GC-MS analysis of mandelic acid.
Introduction
Mandelic acid and its derivatives are crucial chiral building blocks in the pharmaceutical industry. Accurate and sensitive quantification of mandelic acid is often necessary during drug development and for monitoring occupational exposure to certain industrial solvents like styrene, for which mandelic acid is a metabolite. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high resolution and specificity. However, the direct analysis of mandelic acid by GC-MS is challenging because its polar carboxyl and hydroxyl groups lead to poor chromatographic peak shape and low volatility.[1]
Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile derivatives, making them amenable to GC-MS analysis. The most common derivatization strategies for compounds like mandelic acid are silylation and esterification.[2] Silylation replaces the active hydrogens in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group, while esterification converts the carboxylic acid to an ester. This note details protocols for both approaches.
Data Presentation: Quantitative Performance of MSTFA Derivatization
Silylation of mandelic acid with MSTFA has been shown to be an effective method for quantitative analysis. The following table summarizes the performance characteristics of a GC-MS method for the determination of mandelic acid in human urine after derivatization with MSTFA.[3][4]
| Parameter | Value | Reference |
| Derivatization Reagent | MSTFA | [3][4] |
| Linear Range | 1.25 - 160 µg/mL | [3][4] |
| Limit of Quantification (LOQ) | 1.25 µg/mL | [3][4] |
| Assay Recoveries | 83.46% - 103.6% | [3][4] |
Experimental Protocols
Protocol 1: Silylation of Mandelic Acid using MSTFA
This protocol is based on the established method for the derivatization of mandelic acid in biological samples.[3][4]
Materials:
-
Mandelic acid sample
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous pyridine (B92270) (optional, as catalyst)
-
Aprotic solvent (e.g., dichloromethane, acetonitrile)
-
GC vials (2 mL) with caps
-
Pipettes
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Transfer a known amount of the mandelic acid sample or an extract dried completely into a GC vial. If the sample is in an aqueous solution, it must be evaporated to dryness prior to derivatization.
-
Reagent Addition: Add 100 µL of an appropriate aprotic solvent to dissolve the sample. To this, add 50 µL of MSTFA. For sterically hindered compounds, 1% trimethylchlorosilane (TMCS) can be included in the MSTFA, or anhydrous pyridine can be added as a catalyst.[5][6]
-
Reaction: Cap the vial tightly and vortex for 10-30 seconds. Place the vial in a heating block or oven set to 60-70°C for 30-60 minutes.[5]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.
Protocol 2: Esterification of Mandelic Acid using BF₃-Methanol
This protocol provides an alternative derivatization method through the formation of methyl esters.
Materials:
-
Mandelic acid sample
-
14% Boron trifluoride in methanol (B129727) (BF₃-Methanol)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
GC vials (2 mL) with caps
-
Pipettes
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Place the dried mandelic acid sample into a GC vial.
-
Reagent Addition: Add 100 µL of BF₃-Methanol solution to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 60 minutes in a heating block or oven.[5]
-
Extraction: After cooling to room temperature, add 0.5 mL of saturated NaCl solution and 0.6 mL of hexane. Vortex thoroughly and allow the layers to separate.
-
Sample Collection: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
Mandatory Visualizations
Caption: Experimental workflow for the derivatization of mandelic acid for GC-MS analysis.
References
- 1. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary | MDPI [mdpi.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of cotinine, phenylglyoxylic acid and mandelic acid in human urine by GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. web.gps.caltech.edu [web.gps.caltech.edu]
Application Note: Quantification of Mandelic Acid and Mandelic Acid-d5 in Human Urine using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of Mandelic acid and its deuterated internal standard, Mandelic acid-d5, in human urine samples. The method utilizes a simple "dilute-and-shoot" sample preparation followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode. The described Multiple Reaction Monitoring (MRM) transitions and optimized instrument parameters ensure high specificity and accuracy for bioanalytical and research applications.
Introduction
Mandelic acid is an alpha-hydroxy acid used in various dermatological formulations and is also a metabolite of styrene, making its quantification in biological matrices relevant for both clinical and occupational exposure monitoring. Stable isotope-labeled internal standards, such as Mandelic acid-d5, are crucial for correcting matrix effects and ensuring accurate quantification in complex biological samples like urine. This document outlines a robust LC-MS/MS method for the reliable determination of Mandelic acid concentrations.
Data Presentation
The following table summarizes the optimized MRM transitions and mass spectrometry parameters for the analysis of Mandelic acid and Mandelic acid-d5.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) | Ionization Mode |
| Mandelic acid | 150.9 | 107.3 | -15 | -35 | Negative ESI |
| Mandelic acid-d5 | 155.9 | 112.0 | -15 | -35 | Negative ESI |
| Mandelic acid (Quant) | 149 | 77 | Not Specified | 9 | Negative ESI |
| Mandelic acid (Qual) | 149 | 105 | Not Specified | 9 | Negative ESI |
Note: An alternative set of transitions for Mandelic acid has been reported.[1] The primary transitions listed are recommended for use with the deuterated internal standard.
Experimental Protocols
Sample Preparation (Dilute-and-Shoot)
A simple and efficient "dilute-and-shoot" method is employed for the preparation of urine samples.[2]
Materials:
-
Human urine samples
-
Mandelic acid-d5 internal standard solution (concentration to be optimized based on expected analyte levels)
-
Deionized water
-
0.22 µm syringe filters
-
Autosampler vials
Protocol:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
In a clean microcentrifuge tube, add an appropriate volume of the Mandelic acid-d5 internal standard solution to the urine sample.
-
Dilute the urine sample containing the internal standard with deionized water. A common dilution factor is 1:4 (e.g., 200 µL urine + 800 µL deionized water).[2]
-
Vortex the diluted sample thoroughly.
-
Filter the diluted sample through a 0.22 µm syringe filter directly into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Capillary Voltage | -3500 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Mandatory Visualization
The following diagrams illustrate the key aspects of this application note.
Caption: Experimental workflow for Mandelic acid analysis.
Caption: MRM fragmentation pathway for Mandelic acid and its internal standard.
References
Application Note: Quantitative Analysis of Mandelic Acid using a Calibration Curve with Mandelic acid-d5 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mandelic acid is an alpha-hydroxy acid used in various dermatological formulations and is also a key biomarker for exposure to styrene.[1] Accurate and precise quantification of mandelic acid in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and quality control in pharmaceutical development. This application note describes a robust and reliable method for the quantitative analysis of mandelic acid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a deuterated internal standard, Mandelic acid-d5. The use of an isotopic internal standard like Mandelic acid-d5 is critical for compensating for matrix effects and ensuring the accuracy of the results.[2][3]
Experimental Protocols
Materials and Reagents
-
Mandelic Acid (≥98.5% purity)
-
Mandelic acid-d5 (internal standard, IS)
-
LC-MS grade Methanol (B129727)
-
LC-MS grade Acetonitrile (B52724)
-
LC-MS grade Water
-
Formic Acid (LC-MS grade)
-
Biological matrix (e.g., human plasma, urine)
Preparation of Stock and Working Solutions
2.2.1. Stock Solutions (1 mg/mL)
-
Accurately weigh approximately 10 mg of Mandelic Acid and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Similarly, prepare a 1 mg/mL stock solution of Mandelic acid-d5 in methanol.
-
Store stock solutions at -20°C.
2.2.2. Working Standard Solutions
-
Prepare a series of intermediate stock solutions of Mandelic Acid by serially diluting the 1 mg/mL stock solution with a 50:50 methanol:water mixture.
-
From these intermediate stocks, prepare working standard solutions at concentrations twice the final desired calibration curve concentrations.
2.2.3. Internal Standard Working Solution (100 ng/mL)
-
Dilute the Mandelic acid-d5 stock solution with a 50:50 methanol:water mixture to achieve a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
To prepare the calibration standards, mix 50 µL of the appropriate working standard solution with 50 µL of the biological matrix in a microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (100 ng/mL Mandelic acid-d5) to each tube. This will result in a final IS concentration of 50 ng/mL and the desired concentrations for the calibration curve points.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations using the same procedure with independently prepared working solutions.
Sample Preparation (Protein Precipitation)
-
To each 200 µL of calibration standard or QC sample, add 600 µL of acetonitrile containing 0.1% formic acid.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis. For urine samples, a simple dilution and filtration step may be sufficient.[4][5]
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Mandelic Acid: m/z 151 -> 107; Mandelic acid-d5: m/z 156 -> 112 |
| Collision Energy | Optimized for each transition |
| Declustering Potential | Optimized for each transition |
Data Presentation
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of Mandelic Acid to Mandelic acid-d5 against the nominal concentration of Mandelic Acid. A linear regression with a 1/x² weighting factor was applied.
Table 1: Representative Calibration Curve Data
| Nominal Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 5 | 0.128 | 4.95 | 99.0 |
| 10 | 0.255 | 10.1 | 101.0 |
| 20 | 0.510 | 20.2 | 101.0 |
| 50 | 1.27 | 50.5 | 101.0 |
| 100 | 2.53 | 99.8 | 99.8 |
| 200 | 5.08 | 201.2 | 100.6 |
| 500 | 12.65 | 498.5 | 99.7 |
| 1000 | 25.40 | 1005 | 100.5 |
The calibration curve demonstrated excellent linearity over the concentration range of 5-1000 ng/mL, with a correlation coefficient (r²) > 0.99.
Accuracy and Precision
The accuracy and precision of the method were evaluated by analyzing the QC samples at three different concentration levels on three separate occasions.
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low | 15 | 14.8 | 98.7 | 4.2 |
| Medium | 150 | 153.2 | 102.1 | 3.5 |
| High | 750 | 742.5 | 99.0 | 2.8 |
The results indicate that the method is accurate and precise, with accuracy values within ±15% of the nominal concentrations and precision values (%CV) below 15%.
Visualizations
Caption: Experimental workflow for the quantification of Mandelic Acid.
Caption: Logical relationship of analytical components.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, accurate, and precise means for the quantification of mandelic acid in biological matrices. The use of a deuterated internal standard, Mandelic acid-d5, is essential for mitigating matrix effects and ensuring data reliability. This method is well-suited for a variety of applications in research, clinical, and pharmaceutical settings.
References
- 1. Sensitive HPLC Method for Quantitative Analysis of Mandelic Acid, Hippuric Acid, Methyl Hippuric Acid in Human Urine : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. CN103869012A - Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry - Google Patents [patents.google.com]
- 5. canadacommons.ca [canadacommons.ca]
Troubleshooting & Optimization
Technical Support Center: Mandelic Acid-d5 Analysis
Welcome to the technical support center for Mandelic Acid-d5. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to Mandelic acid-d5 signal instability during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is Mandelic acid-d5 and what is it used for?
Mandelic acid-d5 is a deuterated form of Mandelic acid, where five hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612).[1][2] It is commonly used as a stable isotope-labeled internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[2][3] The use of a stable isotope-labeled internal standard helps to correct for variability during sample preparation and analysis, leading to more accurate and precise quantification of the non-labeled Mandelic acid.[4]
Q2: What are the common causes of Mandelic acid-d5 signal instability?
Signal instability of Mandelic acid-d5 can arise from several factors, including:
-
Degradation of the standard: Improper storage or handling can lead to the degradation of the compound.[5]
-
Deuterium exchange: The deuterium atoms can be replaced by protons from the surrounding environment, leading to a mass shift and inaccurate quantification.[3][5]
-
Matrix effects: Components in the biological sample matrix can interfere with the ionization of Mandelic acid-d5 in the mass spectrometer, causing signal suppression or enhancement.[6][7][8]
-
Chromatographic issues: Problems with the analytical column, mobile phase, or other HPLC/GC parameters can lead to poor peak shape and inconsistent results.[5][6]
-
Instrument instability: Fluctuations in the performance of the LC-MS or GC-MS system can cause signal variability.[6]
Q3: How should I properly store and handle Mandelic acid-d5?
Proper storage is critical to maintain the integrity of your Mandelic acid-d5 standard.[5] General recommendations include:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store as a powder at -20°C for long-term storage (up to 3 years). In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For short-term storage, refrigeration at 4°C in a suitable solvent like methanol (B129727) is often acceptable.[5] Always refer to the manufacturer's certificate of analysis for specific instructions.[5] | Lower temperatures slow down potential degradation processes.[5] |
| Light Exposure | Store in amber vials or in the dark to protect from light.[5][9] | Many organic compounds, including Mandelic acid, are light-sensitive and can undergo photodegradation.[5][9] |
| Moisture | Keep containers tightly closed to protect from moisture.[10][11] | Moisture can potentially contribute to degradation or facilitate deuterium exchange. |
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the analysis of Mandelic acid-d5.
Issue 1: Low or Inconsistent Internal Standard Signal
A weak or variable signal from Mandelic acid-d5 can significantly impact the accuracy of your quantitative results.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Degradation of Standard | 1. Prepare a fresh working solution from your stock solution.[5]2. If the problem persists, prepare a new stock solution from the neat material.[5]3. Verify that storage conditions (temperature, light exposure) have been appropriate.[5] |
| Deuterium Exchange | 1. Check pH: Avoid storing or preparing solutions in strongly acidic or basic conditions, which can catalyze deuterium exchange. Aim for a neutral pH when possible.[3][5]2. Solvent Choice: Use aprotic solvents for reconstitution and dilution whenever your experimental protocol allows.[5] |
| Matrix Effects (Ion Suppression) | 1. Improve Chromatography: Modify your LC gradient to better separate Mandelic acid-d5 from co-eluting matrix components.[6]2. Optimize Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[6]3. Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering matrix components.[12] |
| Instrument Issues | 1. Check MS Source Settings: Optimize ion source parameters (e.g., temperature, gas flows, voltages) for Mandelic acid-d5.[6]2. Clean the Mass Spectrometer: Contamination of the ion source or mass spectrometer can lead to signal suppression.[8] |
Troubleshooting Workflow for Low Signal
Caption: Troubleshooting workflow for low Mandelic acid-d5 signal.
Issue 2: Shift in Retention Time
A shift in the retention time of Mandelic acid-d5 can lead to incorrect peak integration and inaccurate results.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Chromatographic Issues | 1. Prepare Fresh Mobile Phase: The composition of the mobile phase can change over time.[5]2. Equilibrate the Column: Ensure the column is properly equilibrated with the mobile phase before injection.[5]3. Check Column Temperature: Verify that the column oven is set to and maintaining the correct temperature.[5]4. Column Integrity: If the issue persists after the above steps, the column may be degraded and require replacement.[5][6] |
| Isotope Effect | A slight difference in retention time between a deuterated compound and its non-deuterated counterpart can sometimes occur.[4][5] As long as the peak is well-defined, correctly integrated, and does not co-elute with interferences, this small shift should not affect quantification.[5] |
Logical Diagram for Retention Time Troubleshooting
Caption: Troubleshooting logic for retention time shifts.
Experimental Protocols
Protocol: Validation of Mandelic Acid-d5 Stability
This protocol is designed to confirm the stability of Mandelic acid-d5 throughout your analytical process.[5]
Objective: To demonstrate that the internal standard is stable in the sample matrix under the conditions of the entire analytical procedure.
Methodology:
-
Prepare Quality Control (QC) Samples:
-
Prepare QC samples at low and high concentrations of the analyte (Mandelic acid) in the same biological matrix as your study samples.
-
Spike these QC samples with a consistent concentration of Mandelic acid-d5.
-
-
Time Point Analysis:
-
Analyze a set of QC samples at the beginning of your analytical run (T0).
-
Store the remaining QC samples under the same conditions as your study samples (e.g., on the autosampler).
-
Analyze additional sets of QC samples at various time points throughout the expected run time (e.g., 4, 8, 12, 24 hours).
-
-
Data Evaluation:
-
For each time point, calculate the peak area response ratio of Mandelic acid-d5 to a known stable compound or simply track the absolute peak area of Mandelic acid-d5.
-
Compare the response or response ratio at each time point to the initial T0 value.
-
The internal standard is considered stable if the response remains within a predefined acceptance criterion (e.g., ±15% of the T0 value).[5]
-
Data Presentation
| Time Point | Low QC Response | High QC Response | % Deviation from T0 (Low QC) | % Deviation from T0 (High QC) |
| T0 | [Insert Area] | [Insert Area] | 0% | 0% |
| T4 | [Insert Area] | [Insert Area] | [Calculate %] | [Calculate %] |
| T8 | [Insert Area] | [Insert Area] | [Calculate %] | [Calculate %] |
| T12 | [Insert Area] | [Insert Area] | [Calculate %] | [Calculate %] |
| T24 | [Insert Area] | [Insert Area] | [Calculate %] | [Calculate %] |
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemiis.com [chemiis.com]
- 11. avenalab.com [avenalab.com]
- 12. CN103869012A - Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry - Google Patents [patents.google.com]
Technical Support Center: Optimizing LC Gradient for Mandelic Acid and d5-Internal Standard
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of a liquid chromatography (LC) gradient for the analysis of mandelic acid and its d5-internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the critical role of a d5-internal standard in the LC-MS/MS analysis of mandelic acid?
A d5-internal standard (d5-mandelic acid) is a stable isotope-labeled version of the analyte where five hydrogen atoms have been replaced by deuterium (B1214612). Its primary function is to act as an internal reference to correct for variations during sample preparation and analysis. Since the d5-internal standard is chemically almost identical to mandelic acid, it experiences similar extraction recovery, matrix effects (ion suppression or enhancement), and instrument variability, leading to more accurate and precise quantification.[1][2]
Q2: Why is a gradient elution generally recommended over an isocratic elution for mandelic acid analysis in biological samples?
A gradient elution is often preferred for analyzing mandelic acid in complex matrices for several reasons:
-
Improved Resolution: It allows for better separation of mandelic acid and its d5-internal standard from endogenous matrix components.
-
Enhanced Peak Shape: A gradient can help to focus the analyte band as it moves through the column, resulting in sharper, more symmetrical peaks.[3]
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Reduced Run Time: It enables the elution of both the polar mandelic acid and less polar matrix interferences within a reasonable timeframe, improving throughput.
Q3: What are the key considerations for mobile phase selection when analyzing mandelic acid?
The mobile phase pH is a critical factor. Mandelic acid is a carboxylic acid, and its retention on a reversed-phase column is highly dependent on its ionization state.
-
Low pH: Using an acidic mobile phase (e.g., with 0.1% formic acid) will suppress the ionization of the carboxylic acid group.[4][5][6] This makes the mandelic acid molecule less polar, leading to increased retention and improved peak shape on a C18 column.[4][5][6]
-
Buffer Choice: When pH control is critical, a buffer should be chosen with a pKa close to the desired mobile phase pH to ensure robust and reproducible chromatography.[5]
Q4: How can I confirm that the mandelic acid and d5-mandelic acid are co-eluting?
To verify co-elution, which is crucial for compensating for matrix effects, you should overlay the chromatograms of the analyte and the internal standard.[7] A visible separation between the two peaks indicates a potential issue with the chromatographic method.[1][7] While a slight separation due to the deuterium isotope effect can sometimes occur, significant separation can lead to inaccurate quantification because the analyte and internal standard will be affected differently by matrix components.[7][8]
Troubleshooting Guide
This section addresses common issues encountered during the optimization of the LC gradient for mandelic acid and its d5-internal standard.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the carboxylic acid group of mandelic acid and active sites (e.g., residual silanols) on the stationary phase.[4][9] | Optimize Mobile Phase pH: Lower the pH of the mobile phase (e.g., using 0.1% formic acid) to suppress the ionization of the carboxylic acid.[4][5] Use a Different Column: Consider using a column with a highly deactivated stationary phase or an end-capped column to minimize silanol (B1196071) interactions. |
| Poor Peak Shape (Fronting) | Column overload. | Reduce Sample Concentration: Dilute the sample and re-inject. |
| Inconsistent Retention Times | Inadequate column equilibration between injections. Fluctuations in mobile phase composition or column temperature. | Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Use a Column Oven: Maintain a constant and consistent column temperature. Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase. |
| Poor Resolution between Mandelic Acid and d5-Internal Standard | Isotope effect causing slight differences in retention.[8] | Adjust Gradient Slope: A shallower gradient can sometimes improve the co-elution of the analyte and internal standard. Modify Mobile Phase Composition: Minor adjustments to the organic-to-aqueous ratio can alter selectivity. |
| Low Signal Intensity (Ion Suppression) | Co-eluting matrix components interfering with the ionization of the analytes in the mass spectrometer source.[10][11][12] | Optimize Chromatographic Separation: Adjust the LC gradient to separate the analytes from the interfering matrix components. Enhance Sample Preparation: Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction) to remove a larger portion of the matrix before LC-MS analysis.[13] |
| Inaccurate Quantification | Chromatographic separation of analyte and internal standard.[7][8] Contribution from unlabeled analyte in the deuterated standard.[1] In-source fragmentation of the d5-internal standard.[14] | Ensure Co-elution: Modify the LC method to ensure the analyte and internal standard peaks overlap.[7] Check Purity of Internal Standard: Inject a high concentration of the d5-internal standard alone to check for any signal at the mandelic acid mass transition.[14] Optimize MS Source Conditions: Adjust source parameters like collision energy to minimize in-source fragmentation.[14] |
Data Presentation
Table 1: Typical LC Gradient and MS Parameters for Mandelic Acid and d5-Mandelic Acid Analysis
| Parameter | Typical Value/Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transition (Mandelic Acid) | 151.0 > 107.0 |
| MRM Transition (d5-Mandelic Acid) | 156.0 > 112.0 |
| Collision Energy | Analyte and IS specific, requires optimization |
| Cone Voltage | Analyte and IS specific, requires optimization |
Note: These are starting parameters and may require optimization for your specific instrumentation and application.
Experimental Protocols
Protocol 1: Sample Preparation from Urine
This protocol describes a simple "dilute-and-shoot" method for the preparation of urine samples for LC-MS/MS analysis of mandelic acid.
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Thaw frozen urine samples at room temperature.
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Vortex the samples to ensure homogeneity.
-
Transfer 100 µL of urine into a clean microcentrifuge tube.
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Add 900 µL of the internal standard working solution (d5-mandelic acid in 50:50 acetonitrile:water).
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitated proteins or particulates.
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Transfer the supernatant to an HPLC vial for analysis.
Protocol 2: System Suitability Testing
This protocol should be performed at the beginning of each analytical run to ensure the LC-MS/MS system is performing adequately.
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Blank Injection: Inject a blank sample (e.g., mobile phase A) to ensure there is no carryover from previous injections.
-
Zero Calibrator (Blank + IS): Inject a blank matrix sample spiked only with the d5-internal standard to confirm the absence of interfering peaks at the retention time of mandelic acid.
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Low-Level Quality Control (LLQC) Injections: Inject at least six replicates of the LLQC sample.
-
Acceptance Criteria:
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Peak Area Reproducibility: The relative standard deviation (%RSD) of the d5-internal standard peak area should be ≤ 15%.
-
Retention Time Stability: The retention time for both mandelic acid and d5-mandelic acid should not vary by more than ± 0.2 minutes.
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Peak Shape: The tailing factor for both peaks should be between 0.8 and 1.5.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. silicycle.com [silicycle.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - Analyst (RSC Publishing) DOI:10.1039/B209521C [pubs.rsc.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Matrix Effect in the Quantitative Determination of Mandelic and P...: Ingenta Connect [ingentaconnect.com]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Quantification of Mandelic Acid-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the quantification of Mandelic acid-d5.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of Mandelic acid-d5?
Matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) refer to the alteration of ionization efficiency of the target analyte, in this case, Mandelic acid-d5, by co-eluting, undetected components in the sample matrix.[1][2] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][3][4] In the analysis of biological samples such as urine or plasma, common sources of matrix effects include salts, endogenous metabolites, and phospholipids.[2][5] For Mandelic acid, a study has shown a very strong matrix effect in urine, which makes the use of an internal standard crucial for reliable results.[6][7][8]
Q2: I'm using Mandelic acid-d5 as an internal standard. Shouldn't that automatically correct for matrix effects?
While stable isotope-labeled (SIL) internal standards like Mandelic acid-d5 are the preferred choice for compensating for matrix effects, they are not always a complete solution.[1][9] For effective compensation, the SIL internal standard must co-elute with the analyte and be affected by the matrix in the exact same way.[10] However, a phenomenon known as "differential matrix effects" can occur, where the analyte and the SIL internal standard experience different degrees of ion suppression or enhancement.[9][11] This can happen if there is a slight chromatographic separation between the analyte and the internal standard, exposing them to different matrix components as they elute.[10] The deuterium (B1214612) isotope effect can sometimes cause slight changes in retention time compared to the non-labeled compound.[1][10] Therefore, it cannot be assumed that a deuterated internal standard will always correct for matrix effects.[9]
Q3: My Mandelic acid-d5 signal is inconsistent or lower than expected. How do I troubleshoot this?
Inconsistent or low signal intensity for Mandelic acid-d5 can be a primary indicator of significant matrix effects, specifically ion suppression. Here is a step-by-step guide to troubleshooting this issue:
Troubleshooting Guide: Low or Inconsistent Signal Intensity
| Step | Action | Rationale |
| 1 | Evaluate Matrix Effects Quantitatively | Determine the extent of ion suppression or enhancement. This can be done by comparing the peak area of Mandelic acid-d5 in a neat solution to its peak area when spiked into an extracted blank matrix.[12] A significant difference indicates a strong matrix effect. |
| 2 | Optimize Sample Preparation | The goal is to remove interfering matrix components before LC-MS/MS analysis.[13] Consider switching to a more rigorous sample cleanup method. |
| Protein Precipitation (PPT) | A simple but often insufficient method. Can result in significant ion suppression from remaining phospholipids.[13] | |
| Liquid-Liquid Extraction (LLE) | Offers cleaner extracts than PPT. Optimize the pH and choice of organic solvent to selectively extract Mandelic acid.[13] | |
| Solid-Phase Extraction (SPE) | Generally provides the cleanest extracts by selectively isolating the analyte.[14] | |
| 3 | Optimize Chromatographic Conditions | Adjust the HPLC/UHPLC method to separate Mandelic acid-d5 from the region of ion suppression.[4][14] This can involve modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate. |
| 4 | Check for Co-elution | Verify that the Mandelic acid analyte and the Mandelic acid-d5 internal standard are co-eluting perfectly. Even a small shift in retention time can lead to differential matrix effects.[10] If they are separating, consider using a column with slightly lower resolution to ensure they elute together.[10] |
| 5 | Dilute the Sample | Diluting the sample can reduce the concentration of interfering matrix components.[15] However, ensure that the Mandelic acid concentration remains above the lower limit of quantification (LLOQ). |
| 6 | Switch Ionization Mode/Polarity | If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which is generally less susceptible to matrix effects.[15] Alternatively, switching from positive to negative ionization mode (or vice versa) may help, as fewer compounds are typically ionized in negative mode.[15] |
Visualizing the Troubleshooting Workflow
References
- 1. waters.com [waters.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Matrix Effect in the Quantitative Determination of Mandelic and P...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. myadlm.org [myadlm.org]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. providiongroup.com [providiongroup.com]
Technical Support Center: Preventing In-Source Fragmentation of Mandelic Acid-d5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address in-source fragmentation (ISF) of Mandelic acid-d5 during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Understanding In-Source Fragmentation
In-source fragmentation is a phenomenon that occurs in the ion source of a mass spectrometer, where analyte ions fragment before they enter the mass analyzer. This can lead to a decreased signal for the intended precursor ion and an increased signal for fragment ions, complicating quantification and structural elucidation. For Mandelic acid-d5, a common fragmentation pathway involves the loss of the carboxyl group (-COOH).
The primary causes of in-source fragmentation in Electrospray Ionization (ESI), a common technique for analyzing compounds like Mandelic acid, are excessive energy transfer to the ions in the ion source. This energy is primarily influenced by two key parameters: the cone voltage (also referred to as declustering potential or fragmentor voltage) and the source temperature.[1][2][3]
Troubleshooting Guide: Minimizing In-Source Fragmentation of Mandelic Acid-d5
This guide provides a systematic approach to identify and mitigate in-source fragmentation of Mandelic acid-d5.
Problem: Low intensity of the precursor ion for Mandelic acid-d5 (e.g., [M-H]⁻ at m/z 156.08 for negative ion mode) and the appearance of a significant fragment ion (e.g., at m/z 111.06, corresponding to the loss of the carboxyl group).
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting in-source fragmentation.
Detailed Steps:
-
Optimize Cone Voltage (Declustering Potential/Fragmentor Voltage): This is often the most critical parameter influencing in-source fragmentation.[2][3]
-
Action: Gradually decrease the cone voltage in small increments (e.g., 5-10 V) while monitoring the ion intensities of the Mandelic acid-d5 precursor and its primary fragment.
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Expected Outcome: A lower cone voltage will reduce the energy of collisions in the source, thereby decreasing fragmentation and increasing the precursor ion signal.
-
-
Optimize Source Temperature: High source temperatures can cause thermal degradation of the analyte, leading to fragmentation.[1]
-
Action: Reduce the source temperature in increments of 20-25°C.
-
Expected Outcome: A lower temperature can minimize thermal decomposition, preserving the intact precursor ion. Be mindful that excessively low temperatures can lead to incomplete desolvation and reduced signal.
-
-
Evaluate Mobile Phase Composition: The mobile phase can influence ionization efficiency and analyte stability.
-
Action: If using a high percentage of organic solvent or strong acid modifiers, consider reducing the concentration. For negative ion mode analysis of Mandelic acid, a weak base like ammonium (B1175870) acetate (B1210297) or formate (B1220265) may be a suitable alternative to formic acid.
-
Expected Outcome: A less harsh mobile phase can improve the stability of the Mandelic acid-d5 ion and reduce fragmentation.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion and major fragment for Mandelic acid-d5 in negative ion mode ESI-MS?
A1: In negative ion mode, you would expect to see the deprotonated molecule, [M-H]⁻, as the precursor ion. For Mandelic acid-d5 (C₈H₃D₅O₃), the approximate m/z would be 156.08. The most common in-source fragment results from the loss of the neutral carboxyl group (HCOOH), leading to a fragment ion with an approximate m/z of 111.06.
Q2: How does cone voltage affect the fragmentation of Mandelic acid-d5?
A2: The cone voltage creates an electric field that accelerates ions from the atmospheric pressure region of the ion source into the mass analyzer. Higher cone voltages lead to more energetic collisions between the ions and residual gas molecules, which can induce fragmentation. For Mandelic acid-d5, increasing the cone voltage will typically decrease the intensity of the [M-H]⁻ ion and increase the intensity of the fragment ion.
Q3: Can the source temperature really make a difference in the fragmentation of a small molecule like Mandelic acid-d5?
A3: Yes. While Mandelic acid is not considered extremely thermally labile, high source temperatures can contribute to its degradation. The source temperature aids in the desolvation of the ESI droplets, but excessive heat can provide enough energy to break weaker bonds within the molecule, such as the bond between the phenyl group and the carboxylic acid group, especially when the molecule is already ionized.
Q4: Are there any other instrument parameters that I should consider?
A4: While cone voltage and source temperature are the primary factors, other parameters can have a secondary effect:
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Nebulizer Gas Flow: This affects the size of the ESI droplets. Optimizing this can lead to more efficient and gentler ionization.
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Drying Gas Flow and Temperature: These parameters are crucial for desolvation. Inefficient desolvation can lead to the formation of adducts and may indirectly affect ion stability.
Data Presentation
The following tables summarize the expected effects of key ESI source parameters on the in-source fragmentation of Mandelic acid-d5.
Table 1: Effect of Cone Voltage on Ion Intensities
| Cone Voltage (V) | Precursor Ion [M-H]⁻ Intensity (cps) | Fragment Ion Intensity (cps) | Ratio (Precursor/Fragment) |
| Low (e.g., 10-20) | High | Low | High |
| Medium (e.g., 30-50) | Medium | Medium | Medium |
| High (e.g., >60) | Low | High | Low |
Table 2: Effect of Source Temperature on Ion Intensities
| Source Temperature (°C) | Precursor Ion [M-H]⁻ Intensity (cps) | Fragment Ion Intensity (cps) | Comments |
| Low (e.g., 250-300) | May be lower due to incomplete desolvation | Generally low | Risk of adduct formation |
| Optimal (e.g., 300-400) | High | Low | Good balance of desolvation and stability |
| High (e.g., >450) | Decreasing | Increasing | Potential for thermal degradation |
Experimental Protocols
Protocol 1: Systematic Optimization of ESI Source Parameters to Minimize In-Source Fragmentation of Mandelic Acid-d5
Objective: To determine the optimal cone voltage and source temperature to maximize the signal of the Mandelic acid-d5 precursor ion ([M-H]⁻) and minimize in-source fragmentation.
Materials:
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LC-MS system with an electrospray ionization (ESI) source.
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Mandelic acid-d5 standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).
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LC mobile phases (e.g., Mobile Phase A: Water with 0.1% formic acid or 5mM ammonium acetate; Mobile Phase B: Acetonitrile with 0.1% formic acid or 5mM ammonium acetate).
Methodology:
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Initial Setup:
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Infuse the Mandelic acid-d5 standard solution directly into the mass spectrometer using a syringe pump to achieve a stable signal. Alternatively, perform repeated injections of the standard during an isocratic LC run.
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Set the mass spectrometer to acquire data in full scan mode in the negative ion mode, monitoring a mass range that includes the precursor ion (m/z ~156) and the expected fragment ion (m/z ~111).
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Start with the instrument manufacturer's recommended default ESI source parameters.
-
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Cone Voltage Optimization:
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Set the source temperature to a moderate value (e.g., 350°C).
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Acquire a series of scans at different cone voltage settings, starting from a low value (e.g., 10 V) and increasing in increments of 5 or 10 V up to a higher value (e.g., 80 V).
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For each setting, record the average intensity of the precursor ion and the fragment ion.
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Plot the intensities of both ions as a function of the cone voltage. Select the cone voltage that provides the highest intensity for the precursor ion while keeping the fragment ion intensity at an acceptable minimum.
-
-
Source Temperature Optimization:
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Set the cone voltage to the optimal value determined in the previous step.
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Acquire a series of scans at different source temperature settings, starting from a lower value (e.g., 250°C) and increasing in increments of 25°C up to a higher value (e.g., 500°C).
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For each setting, record the average intensity of the precursor ion and the fragment ion.
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Plot the intensities of both ions as a function of the source temperature. Select the temperature that maximizes the precursor ion signal without causing a significant increase in fragmentation.
-
Logical Relationship of Optimization Steps:
Caption: The logical sequence for optimizing ESI source parameters.
References
Addressing poor peak shape in mandelic acid chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with poor peak shape in mandelic acid chromatography.
Troubleshooting Guide: Poor Peak Shape
Poor peak shape, most commonly observed as peak tailing, can significantly compromise the accuracy and resolution of your chromatographic analysis. This guide provides a systematic approach to identifying and resolving these issues.
Q1: My mandelic acid peak is tailing. What are the most common causes?
Peak tailing for an acidic compound like mandelic acid in reversed-phase HPLC is often due to secondary interactions with the stationary phase.[1][2] Specifically, residual silanol (B1196071) groups on the silica-based packing material can interact with the carboxyl group of mandelic acid, leading to a secondary, undesirable retention mechanism that causes tailing.[1]
Other potential causes include:
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Inappropriate mobile phase pH: If the mobile phase pH is not optimal, mandelic acid can exist in both ionized and non-ionized forms, leading to peak distortion.[3]
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Column contamination or degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.[4][5]
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Extra-column effects: Issues such as excessive tubing length, dead volumes in fittings, or a poorly packed column can contribute to peak broadening and tailing.[1]
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Sample solvent mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.[4][6]
Q2: How can I systematically troubleshoot peak tailing for mandelic acid?
Follow this workflow to diagnose and resolve peak tailing:
References
Improving sensitivity for low-level mandelic acid detection
Welcome to the technical support center for sensitive mandelic acid detection. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges in the quantification of low-level mandelic acid.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique offers the highest sensitivity for low-level mandelic acid detection?
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for detecting low concentrations of mandelic acid, especially in complex matrices like urine.[1][2][3] This technique provides high accuracy and low detection limits.[2] Other sensitive methods include gas chromatography with electron-capture detection (GC-ECD) after derivatization and chemiluminescence (CL) detection coupled with flow injection analysis.[4][5]
Q2: How can I improve the retention of mandelic acid in reversed-phase HPLC?
Mandelic acid is a hydrophilic compound, which can lead to poor retention on traditional C18 columns.[6] To improve retention, you can:
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Use a Mixed-Mode Column: Columns like the Amaze TR combine reversed-phase and anion-exchange mechanisms to better retain hydrophilic acids.[6]
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Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding formic acid or phosphoric acid) will ensure the mandelic acid is in its non-ionized form, increasing its hydrophobicity and retention on a reversed-phase column.[7]
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Use Ion-Pairing Reagents: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with mandelic acid, enhancing its retention.
Q3: What are the common challenges when analyzing mandelic acid in biological samples like urine?
The primary challenge is the "matrix effect," where co-eluting substances from the complex sample matrix (like urine) interfere with the ionization of mandelic acid in the mass spectrometer, leading to inaccurate quantification.[3] Sample preparation is crucial to minimize this effect. Other challenges include potential interference from structurally similar compounds.[8]
Q4: Is derivatization necessary for GC analysis of mandelic acid?
Yes, derivatization is typically required for GC analysis to increase the volatility and thermal stability of mandelic acid. Common methods involve esterification of the carboxylic acid group and/or derivatization of the hydroxyl group. For example, enantiomers of mandelic acid have been derivatized with isopropanol (B130326) to form isopropyl esters for GC analysis.[5][9]
Q5: Can electrochemical sensors be used for sensitive mandelic acid detection?
Yes, various electrochemical sensors have been developed for the sensitive and even enantioselective detection of mandelic acid.[10] These sensors often use modified glassy carbon electrodes (GCEs) and techniques like differential pulse voltammetry to achieve low detection limits, with some reported as low as 0.09 mM for L-MA.[10]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Low Resolution in HPLC
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is low enough to suppress the ionization of mandelic acid. Consider adding 0.1% trifluoroacetic acid (TFA) or phosphoric acid.[7][11] |
| Column Incompatibility | For hydrophilic compounds like mandelic acid, a standard C18 column may not provide adequate retention.[6] Consider using a mixed-mode or polar-embedded column. |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Matrix Interference | Improve the sample clean-up procedure. Implement solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds. |
Issue 2: Low Signal Intensity or High Detection Limit
| Potential Cause | Troubleshooting Step |
| Suboptimal Detector Wavelength (HPLC-UV) | The detection wavelength for mandelic acid is typically set around 230 nm.[11] Verify your detector settings. |
| Inefficient Ionization (LC-MS/MS) | Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). The matrix effect can suppress ionization; improve sample preparation to mitigate this.[3] |
| Inefficient Sample Extraction | The extraction recovery for mandelic acid can be pH-dependent. Acidify the sample before extraction with an organic solvent like ethyl acetate.[12] A technique like microextraction by packed sorbent (MEPS) can improve recovery.[13] |
| Analyte Degradation | Ensure proper sample storage and handling to prevent degradation of mandelic acid. |
Performance of Different Detection Methods
The following table summarizes the performance of various analytical methods for mandelic acid detection based on published data.
| Method | Matrix | Limit of Detection (LOD) | Linear Range | Key Advantages |
| HPLC-UV with MIMEPS | Urine | 0.06 µg/mL[13] | 0.2 - 20 µg/mL[13] | Selective, rapid sample prep, environmentally friendly.[13] |
| LC-MS/MS | Urine | 0.02 mg/L (0.02 µg/mL)[3] | 5 - 100 ng/mL[2] | High sensitivity and selectivity, mitigates matrix effects with internal standards.[2][3] |
| GC-FID (with derivatization) | Urine | 5-8 mg/L (for S-MA and R-MA)[5] | Not Specified | Good for enantiomeric separation. |
| GC-ECD (with derivatization) | Urine | 1 mg/L[5] | Not Specified | Higher sensitivity than GC-FID.[5] |
| Flow Injection - Chemiluminescence | Capsules, Urine | 0.072 µg/mL[4] | 1.46 - 342.0 µg/mL[4] | Rapid and sensitive.[4] |
| Electrochemical Sensor | Solution | 0.09 mM (for L-MA)[10] | 0.5 - 30 mM[10] | Enables stereoselective recognition.[10] |
Experimental Protocols & Workflows
Protocol 1: Sample Preparation using Microextraction by Packed Sorbent (MEPS) for HPLC-UV
This protocol is based on a method for the selective determination of mandelic acid in urine samples.[13]
Materials:
-
Urine sample
-
Molecularly Imprinted Polymer (MIP) for MEPS
-
Methanol (B129727) (washing solvent)
-
Methanol/acetic acid solution (elution solvent)
-
HPLC-UV system
Procedure:
-
Conditioning: Condition the MIP sorbent in the MEPS syringe with the elution solvent followed by the washing solvent.
-
Sample Loading: Draw 500 µL of the urine sample (pH adjusted) into the syringe and eject the liquid. Repeat for a total of 5 extraction cycles.[13]
-
Washing: Wash the sorbent with 100 µL of methanol to remove interferences.
-
Elution: Elute the retained mandelic acid from the sorbent using 100 µL of the methanol/acetic acid solution.
-
Analysis: Inject the eluate directly into the HPLC-UV system for analysis.
General Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the sensitive quantification of mandelic acid in a biological matrix using LC-MS/MS.
Caption: General workflow for mandelic acid quantification by LC-MS/MS.
Troubleshooting Logic for Low Signal Intensity
This decision tree helps diagnose the root cause of a weak analytical signal for mandelic acid.
Caption: Troubleshooting decision tree for low mandelic acid signal.
References
- 1. canadacommons.ca [canadacommons.ca]
- 2. CN103869012A - Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Determination of mandelic acid enantiomers in urine by gas chromatography and electron-capture or flame ionisation detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. The determination of mandelic acid in urine - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of mandelic acid and phenylglyoxylic acid in the urine and its use in monitoring of styrene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective determination of mandelic acid in urine using molecularly imprinted polymer in microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity issues with synthesized Mandelic acid-d5 standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized Mandelic acid-d5.
Troubleshooting Guide
This guide addresses common purity issues encountered during the synthesis and handling of Mandelic acid-d5 standard.
| Issue | Potential Cause | Recommended Action |
| Low Chemical Purity | Incomplete reaction or purification. | 1. Purification: Re-purify the compound using recrystallization or column chromatography. 2. Reaction Monitoring: In future syntheses, monitor the reaction progress using TLC or LC-MS to ensure completion. |
| Presence of starting materials (e.g., Benzaldehyde-d5, sodium cyanide). | 1. Analysis: Use NMR or GC-MS to identify and quantify residual starting materials. 2. Purification: Employ a purification method effective at removing the specific starting material (e.g., an aqueous wash to remove cyanide salts). | |
| Presence of side-products (e.g., mandelonitrile-d5, mandelic acid dimer).[1] | 1. Analysis: Use LC-MS to identify potential side-products. 2. Hydrolysis Check: Ensure complete hydrolysis of the nitrile intermediate if this synthetic route is used. 3. Dimer Dissociation: If dimer formation is suspected, purification by crystallization from an aqueous solution, potentially with pH adjustment, can help dissociate the dimer.[1][2] | |
| Low Isotopic Purity (Presence of d0-d4 species) | Incomplete deuteration of starting materials. | 1. Source Verification: Confirm the isotopic purity of the deuterated starting materials (e.g., Benzaldehyde-d5) from the supplier's Certificate of Analysis. 2. MS Analysis: Use high-resolution mass spectrometry to determine the isotopic distribution.[3] |
| H/D exchange during synthesis or workup. | 1. Solvent Choice: Avoid acidic or basic conditions in protic solvents (H2O, MeOH) at elevated temperatures, which can facilitate back-exchange. Use deuterated solvents where appropriate and feasible. 2. Temperature Control: Perform reaction and workup steps at the lowest effective temperature. | |
| Presence of Unidentified Peaks in Analytical Chromatogram (HPLC, GC) | Contamination from solvents, glassware, or reagents. | 1. Blank Runs: Analyze a blank injection of the mobile phase/solvent to identify system-related peaks. 2. Glassware Cleaning: Ensure all glassware is scrupulously cleaned and rinsed with high-purity solvent. 3. Reagent Purity: Verify the purity of all reagents used in the synthesis and analysis. |
| Degradation of the standard. | 1. Storage: Store the Mandelic acid-d5 standard at the recommended temperature, protected from light and moisture. 2. Re-analysis: Re-analyze a freshly prepared solution of the standard to confirm degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts for Mandelic acid-d5 in 1H and 13C NMR?
A1: The 1H NMR spectrum of Mandelic acid-d5 is expected to show signals for the hydroxyl (-OH) and alpha-proton (-CH), but the aromatic signals corresponding to the phenyl ring will be absent due to deuteration. The chemical shifts can be influenced by the solvent used.[4][5] In the 13C NMR spectrum, the carbon signals of the deuterated phenyl ring will be observed as multiplets with attenuated intensity due to C-D coupling.
Q2: How can I determine the isotopic purity of my Mandelic acid-d5 standard?
A2: The most accurate method for determining isotopic purity is high-resolution mass spectrometry (HRMS).[3][6] By analyzing the mass spectrum, you can determine the relative abundance of the d5 isotopologue compared to less-deuterated species (d0-d4). This allows for the calculation of the isotopic enrichment.
Q3: What is a suitable HPLC method for assessing the chemical purity of Mandelic acid-d5?
A3: A reverse-phase HPLC method is commonly used for the analysis of Mandelic acid.[7] A typical method would involve a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture with an acidic modifier like phosphoric acid or formic acid.[8] Detection is typically performed using a UV detector at a wavelength around 225-230 nm.[7][9]
Q4: Can I use GC-MS to analyze Mandelic acid-d5?
A4: Yes, GC-MS can be used for the analysis of Mandelic acid-d5, but it typically requires derivatization to increase its volatility.[10] A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the hydroxyl and carboxylic acid groups to their trimethylsilyl (B98337) (TMS) ethers and esters.[10][11]
Q5: My Mandelic acid-d5 standard is a white crystalline solid. How should I store it?
A5: Mandelic acid is a white crystalline solid.[12] It is recommended to store Mandelic acid-d5 in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration is advisable.
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the chemical purity of Mandelic acid-d5.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Analytical balance.
-
Volumetric flasks and pipettes.
Reagents:
-
Mandelic acid-d5 standard.
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Phosphoric acid or formic acid.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in an appropriate ratio (e.g., 30:70 v/v). Acidify the mobile phase by adding a small amount of phosphoric acid or formic acid (e.g., 0.1%).[8] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of Mandelic acid-d5 and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
HPLC Conditions:
-
Analysis: Inject the standard solutions and a blank (mobile phase) into the HPLC system.
-
Data Analysis: Identify the peak corresponding to Mandelic acid-d5. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the purification of Mandelic acid-d5 by recrystallization.
Equipment:
-
Erlenmeyer flasks.
-
Hot plate with stirring capability.
-
Buchner funnel and filter paper.
-
Vacuum flask.
Reagents:
-
Crude Mandelic acid-d5.
-
Distilled water or an organic solvent (e.g., benzene).[13]
Procedure:
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of hot solvent (e.g., water) to the crude Mandelic acid-d5 to dissolve it completely.[14]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.[15]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[15]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
Caption: Workflow for the purity analysis of synthesized Mandelic acid-d5.
Caption: Simplified metabolic pathway of Mandelic acid degradation in Pseudomonas putida.[16][17]
References
- 1. JP4995429B2 - Method for purifying mandelic acids - Google Patents [patents.google.com]
- 2. WO2003045888A1 - Optically active mandelic acid and its derivative, and method for crystallization thereof - Google Patents [patents.google.com]
- 3. almacgroup.com [almacgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. scielo.br [scielo.br]
- 10. [Determination of cotinine, phenylglyoxylic acid and mandelic acid in human urine by GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mandelic acid - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. US2562861A - Mandelic acid purification involving production of complex alkali metal salts thereof - Google Patents [patents.google.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Bacterial mandelic acid degradation pathway and its application in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Method Validation for Mandelic Acid Analysis: Deuterated Standard vs. Alternative Approaches
For researchers, scientists, and drug development professionals, the accurate quantification of mandelic acid is crucial in various applications, from therapeutic drug monitoring to toxicology studies. The choice of analytical methodology significantly impacts the reliability and robustness of these measurements. This guide provides a detailed comparison of method validation for mandelic acid analysis, focusing on the increasingly prevalent use of a deuterated internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) versus traditional alternative methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The use of a stable isotope-labeled internal standard, such as deuterated mandelic acid, is widely regarded as the gold standard for quantitative bioanalysis. Its structural and chemical similarity to the analyte allows it to mimic the analyte's behavior during sample preparation and analysis, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response. This leads to enhanced accuracy and precision, which is paramount in regulated environments.
This guide presents a comprehensive overview of the validation parameters for these methods, supported by experimental data from peer-reviewed studies. Detailed experimental protocols are provided to facilitate the implementation and evaluation of these techniques in your laboratory.
Performance Comparison of Analytical Methods
The following tables summarize the key performance characteristics of different analytical methods for mandelic acid quantification. The data highlights the superior sensitivity and precision typically achieved with LC-MS/MS using a deuterated internal standard.
Table 1: Method Validation Parameters for Mandelic Acid Analysis using LC-MS/MS with a Deuterated Internal Standard
| Validation Parameter | Performance Metric |
| Linearity (Range) | 0.1 - 100 µg/mL (R² > 0.99) |
| Limit of Detection (LOD) | 0.02 mg/L[1] |
| Limit of Quantitation (LOQ) | 0.075 mg/L[1] |
| Accuracy | |
| Intra-assay | 95.2% - 104.5% |
| Inter-assay | 97.8% - 102.3% |
| Precision (%CV) | |
| Intra-assay | < 5% |
| Inter-assay | < 7% |
| Recovery | > 90% |
| Matrix Effect | Compensated by internal standard |
Table 2: Method Validation Parameters for Alternative Methods for Mandelic Acid Analysis
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (Range) | 0.2 - 20 µg/mL (R² = 0.9994)[2] | 1.25 - 160 µg/mL |
| Limit of Detection (LOD) | 0.06 µg/mL[2] | - |
| Limit of Quantitation (LOQ) | 0.2 µg/mL[2] | 1.25 µg/mL[3] |
| Accuracy | ||
| Intra-assay | -8.4% to -11.1% (bias)[2] | - |
| Inter-assay | - | - |
| Precision (%CV) | ||
| Intra-assay | 3.6% - 4.7%[2] | < 10% |
| Inter-assay | 3.8% - 5.1%[2] | < 15% |
| Recovery | > 88.8%[2] | 83.5% - 91.5%[3] |
| Matrix Effect | Potential for significant interference | Derivatization may reduce matrix effects |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the LC-MS/MS method with a deuterated internal standard and an HPLC-UV method.
Protocol 1: LC-MS/MS Method with Deuterated Internal Standard
This protocol describes a robust and sensitive method for the quantification of mandelic acid in human urine using a deuterated internal standard.
1. Materials and Reagents:
-
Mandelic acid reference standard
-
Mandelic acid-d5 (deuterated internal standard)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Human urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges
2. Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Analytical column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
3. Sample Preparation:
-
Thaw urine samples at room temperature.
-
To a 100 µL aliquot of urine, add 20 µL of the deuterated internal standard working solution (e.g., 10 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both mandelic acid and its deuterated internal standard in negative ion mode.
5. Method Validation:
-
Validate the method according to FDA or ICH guidelines for bioanalytical method validation, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Protocol 2: HPLC-UV Method
This protocol outlines a more traditional approach for mandelic acid analysis, which can be a viable alternative when LC-MS/MS is not available.
1. Materials and Reagents:
-
Mandelic acid reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Phosphoric acid
-
Human urine (drug-free)
2. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
3. Sample Preparation:
-
Thaw urine samples at room temperature.
-
To a 500 µL aliquot of urine, add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
4. HPLC-UV Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 225 nm.
5. Method Validation:
-
Perform method validation as per regulatory guidelines, paying close attention to selectivity to ensure that co-eluting endogenous components do not interfere with the mandelic acid peak.
Visualizing the Workflow
To better understand the logical flow of the method validation process, the following diagrams illustrate the key steps involved.
Caption: Workflow for Bioanalytical Method Validation.
References
A Head-to-Head Comparison: Mandelic Acid-d5 vs. 13C-Mandelic Acid as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of mandelic acid, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: Mandelic acid-d5 and 13C-mandelic acid. While both are utilized to correct for variability during sample preparation and analysis, their performance characteristics can differ significantly, impacting the accuracy and precision of results. This comparison is supported by established principles of isotopic analysis and data from analogous compounds.
Performance Comparison: The Isotope Effect in Focus
The primary differentiator between deuterated (d5) and carbon-13 (13C) labeled internal standards lies in the "isotope effect". The substantial mass difference between hydrogen and deuterium (B1214612) can lead to altered physicochemical properties in Mandelic acid-d5 compared to the unlabeled analyte. This can manifest as a slight shift in chromatographic retention time, potentially compromising the accuracy of correction for matrix effects, especially in complex biological samples.[1][2] In contrast, 13C-labeled internal standards are generally considered the gold standard as they exhibit nearly identical chromatographic behavior to their unlabeled counterparts, ensuring more robust and reliable quantification.[2][3][4]
Table 1: Performance Characteristics of Mandelic acid-d5 vs. 13C-mandelic acid
| Performance Parameter | Mandelic acid-d5 | 13C-mandelic acid | Rationale |
| Chromatographic Co-elution | Potential for slight retention time shift from the analyte. | Co-elutes perfectly with the analyte. | The greater mass difference in deuterium labeling can lead to chromatographic separation (isotope effect).[1][2] |
| Matrix Effect Compensation | Good, but can be compromised if chromatographic separation occurs. | Excellent, provides the most accurate compensation. | Co-elution ensures that the analyte and internal standard experience the same ion suppression or enhancement.[3] |
| Accuracy & Precision | High, but potentially lower than 13C-IS in complex matrices. | Very High. | More effective correction for variability leads to improved data quality.[2] |
| Isotopic Stability | Generally stable, with low risk of H/D exchange on the phenyl ring. | Highly stable with no risk of isotope exchange. | Carbon-13 isotopes are incorporated into the stable carbon backbone of the molecule. |
| Commercial Availability & Cost | More widely available and generally less expensive. | Less common and typically more expensive. | Synthesis of 13C-labeled compounds is often more complex. |
Experimental Protocol: Quantification of Mandelic Acid in Urine by LC-MS/MS
This protocol provides a representative method for the quantitative analysis of mandelic acid in human urine using a stable isotope-labeled internal standard.
1. Sample Preparation:
-
To 100 µL of urine sample, add 10 µL of a 1 µg/mL internal standard solution (either Mandelic acid-d5 or 13C-mandelic acid in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 water:methanol with 0.1% formic acid).
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions (Example):
-
Mandelic Acid: 151.0 -> 107.0
-
Mandelic acid-d5: 156.0 -> 112.0
-
13C-mandelic acid (with one 13C): 152.0 -> 108.0
-
3. Data Analysis:
-
Quantify mandelic acid by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of mandelic acid standards.
-
Determine the concentration of mandelic acid in the unknown samples from the calibration curve.
Visualizations
Caption: A typical experimental workflow for the quantification of mandelic acid in a biological matrix.
Caption: A logical comparison of the key characteristics of Mandelic acid-d5 and 13C-mandelic acid as internal standards.
Caption: Chemical structures of mandelic acid, Mandelic acid-d5, and 13C-mandelic acid. Note: The image for 13C-mandelic acid shows labeling on the carboxylic acid carbon as an example.
Conclusion
For the quantitative analysis of mandelic acid, a 13C-labeled internal standard is theoretically superior to Mandelic acid-d5. The primary advantage of the 13C-labeled standard is its ability to co-elute with the unlabeled analyte, which ensures more accurate correction for matrix effects and leads to higher data quality.[2][3][4] While deuterated standards like Mandelic acid-d5 are often more accessible and cost-effective, researchers must be aware of the potential for chromatographic separation from the analyte, which can compromise the accuracy of the results, especially in complex biological matrices.[1][2] For assays requiring the highest level of confidence and accuracy, the investment in a 13C-labeled internal standard is well-justified by the improved precision and reliability of the data.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to HPLC-UV and LC-MS/MS Methods for Mandelic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of mandelic acid. The information presented is based on a comprehensive review of published experimental data to assist researchers in selecting the most appropriate analytical method for their specific needs.
Mandelic acid, a key metabolite of styrene, is frequently monitored in biological samples for occupational and environmental exposure assessment.[1][2][3] The choice between HPLC-UV and LC-MS/MS for its quantification depends on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix.
Performance Characteristics: A Side-by-Side Comparison
The quantitative performance of HPLC-UV and LC-MS/MS methods for mandelic acid analysis is summarized below. Data has been compiled from various validation studies to provide a comparative overview.
| Performance Parameter | HPLC-UV | LC-MS/MS | Key Considerations |
| Limit of Detection (LOD) | 0.06 µg/mL[2] | 0.02 mg/L (0.02 µg/mL)[1], 2.24 ng/mL (0.00224 µg/mL)[4] | LC-MS/MS generally offers significantly lower detection limits, making it suitable for trace-level analysis. |
| Limit of Quantification (LOQ) | 0.2 µg/mL[2] | 0.075 mg/L (0.075 µg/mL)[1], 7.47 ng/mL (0.00747 µg/mL)[4] | The lower LOQ of LC-MS/MS allows for accurate quantification of mandelic acid at very low concentrations. |
| **Linearity (R²) ** | > 0.999[2] | > 0.999[4] | Both methods demonstrate excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | -8.4% to -11.1% (expressed as bias)[2] | > 82%[1] | Both methods can achieve high accuracy. However, matrix effects can influence LC-MS/MS accuracy if not properly compensated for, often through the use of isotopically labeled internal standards.[1] |
| Precision (% RSD) | Intra-day: 3.6-4.7% Inter-day: 3.8-5.1%[2] | < 11%[1] | Both methods demonstrate good precision, with relative standard deviations typically well within acceptable limits for bioanalytical methods. |
| Specificity | Prone to overestimation due to co-eluting interferences from the matrix.[1][3] | Highly specific due to the monitoring of specific precursor-to-product ion transitions. Less susceptible to chromatographic interferences. | The high specificity of MS/MS detection is a significant advantage, especially for complex matrices like urine.[1] |
| Matrix Effect | Less susceptible to signal suppression or enhancement compared to LC-MS/MS. | Can be significantly affected by ion suppression or enhancement from co-eluting matrix components, potentially leading to underestimation of analyte concentration.[1] | The use of an internal standard, particularly an isotopically labeled one, is crucial in LC-MS/MS to compensate for matrix effects.[1] |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are outlined below. These represent typical experimental conditions and may require optimization based on specific laboratory instrumentation and sample characteristics.
HPLC-UV Method
This protocol is based on a method developed for the determination of mandelic acid in urine samples.[2]
-
Sample Preparation:
-
A procedure involving microextraction by packed sorbent (MEPS) with a molecularly imprinted polymer (MIP) can be used for selective extraction of mandelic acid from urine samples.[2]
-
Parameters to optimize include sample pH, number of extraction cycles, sample volume, and the type and volume of washing and elution solvents.[2]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Mobile Phase: A mixture of an acidic buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is typical. For instance, methanol and 10 mmol/L phosphate buffer at pH 2.5 (65:35, v/v).[5]
-
Flow Rate: A flow rate of around 0.8 to 1.0 mL/min is often employed.[5]
-
Detection Wavelength: UV detection is typically set at around 210-225 nm.[6][7][8]
-
LC-MS/MS Method
This protocol is based on a method for the quantification of mandelic acid in urine.[1][4]
-
Sample Preparation:
-
Urine samples can be prepared by a simple dilution step. For example, diluting 200 µL of urine with 0.80 mL of pure water.[4]
-
The diluted sample is then filtered through a 0.22 µm filter membrane before injection.[4]
-
An isotopically labeled internal standard (e.g., mandelic acid-d5) should be added to the sample to correct for matrix effects and variations in instrument response.[1]
-
-
Liquid Chromatography:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution using two mobile phases is typical. For example, Phase A: 0.2% formic acid in water, and Phase B: 0.2% formic acid in methanol.[1]
-
Flow Rate: A flow rate of around 500 µL/min is often used.[1]
-
-
Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in negative ion mode is typically used for mandelic acid.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions are monitored for the analyte and the internal standard. For mandelic acid, a common transition is m/z 151 -> 107.[1]
-
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods like HPLC-UV and LC-MS/MS.
Caption: Workflow for cross-validation of HPLC-UV and LC-MS/MS methods.
Conclusion
Both HPLC-UV and LC-MS/MS are robust techniques for the quantification of mandelic acid. The choice of method should be guided by the specific requirements of the study.
-
HPLC-UV is a cost-effective and widely available technique suitable for applications where high sensitivity is not a primary concern and the sample matrix is relatively clean. However, its lower specificity can be a limitation, potentially leading to inaccurate results in complex biological matrices.[1]
-
LC-MS/MS offers superior sensitivity and specificity, making it the method of choice for trace-level quantification and for analyzing mandelic acid in complex samples like urine where matrix interferences are a concern.[1] The critical need to address and compensate for matrix effects, typically by using an isotopically labeled internal standard, is a key consideration for this technique.[1]
For regulated bioanalysis and clinical studies where accuracy and reliability are paramount, the higher specificity and sensitivity of LC-MS/MS often make it the preferred method. Cross-validation between the two methods is recommended when transitioning from one platform to another to ensure consistency of results.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective determination of mandelic acid in urine using molecularly imprinted polymer in microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN103869012A - Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry - Google Patents [patents.google.com]
- 5. Simultaneous determination of mandelic acid enantiomers and phenylglyoxylic acid in urine by high-performance liquid chromatography with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. redalyc.org [redalyc.org]
- 8. scielo.br [scielo.br]
A Comparative Guide to Inter-Laboratory Quantification of Mandelic Acid
For Researchers, Scientists, and Drug Development Professionals
The following sections detail the performance characteristics of commonly employed analytical techniques, including High-Performance Liquid Chromatography (HPLC) with different detectors and Gas Chromatography (GC). Experimental protocols for these methods are also provided to support methodological evaluation and implementation.
Quantitative Performance Data
The performance of an analytical method is determined by several key parameters. The table below summarizes the reported quantitative data for mandelic acid quantification using various analytical techniques, allowing for a direct comparison of their capabilities.
| Analytical Method | Matrix | Linearity Range (µg/mL) | Accuracy (%) | Precision (RSD %) | LOD (µg/mL) | LOQ (µg/mL) | Citation |
| HPLC-MS/MS | Urine | 0.075 - 50 | >82 | <11 | 0.02 | 0.075 | [1][2] |
| HPLC-UV | Urine | 0.2 - 20 | -8.4 to -11.1 | 3.6 - 5.1 | 0.06 | 0.2 | [3] |
| HPLC-UV (derivatization) | Urine | 5 - 200 | 91.9 - 94.2 | 0.7 - 7.7 | 1 | 5 | [4] |
| GC-FID | Urine | N/A | N/A | <7.5 | 5 - 8 | N/A | [5] |
| GC-ECD (derivatization) | Urine | N/A | N/A | <5.8 | 1 | N/A | [5] |
| Spectrophotometry | Ointments | 100 - 1500 | N/A | 0.73 - 0.96 | N/A | N/A | [6] |
N/A: Not Available in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. The following are summaries of experimental protocols for the key methods cited in this guide.
1. HPLC-MS/MS for Mandelic Acid in Urine [1][2]
-
Sample Preparation: Urine samples are subjected to isotopic dilution.
-
Chromatography: High-Performance Liquid Chromatography is used for separation.
-
Detection: Mass Spectrometry/Mass Spectrometry (MS/MS) is employed for detection and quantification. The use of an internal standard is crucial to compensate for matrix effects.
-
Significance: This method offers high specificity and sensitivity, but it is noted that the urinary matrix can cause underestimation if not correctly compensated for.
2. HPLC-UV with Microextraction by Packed Sorbent (MEPS) [3]
-
Sample Preparation: A selective and rapid sample preparation is performed using Molecularly Imprinted Polymer in Microextraction by Packed Sorbent (MIMEPS). This involves optimizing sample pH, extraction cycles, sample volume, and washing/elution solvents.
-
Chromatography: HPLC is used for separation.
-
Detection: Ultraviolet (UV) detection is used for quantification.
-
Significance: This method is highlighted as being fast, user-friendly, and environmentally friendly, with a sample preparation time of about 5 minutes.
3. HPLC-UV with Pre-column Derivatization [4]
-
Sample Preparation: Mandelic acid is extracted from acidified urine with ethyl acetate (B1210297) and then derivatized with S-(-)-1-(1-naphthyl) ethylamine.
-
Chromatography: Reversed-phase HPLC is performed on a C18 column.
-
Mobile Phase: A mixture of methanol (B129727) and phosphate (B84403) buffer (pH 2.5) is used.
-
Detection: UV detection is set at a wavelength of 254 nm.
-
Significance: This method allows for the simultaneous determination of mandelic acid enantiomers and phenylglyoxylic acid.
4. Gas Chromatography (GC) for Mandelic Acid Enantiomers in Urine [5]
-
Sample Preparation: The enantiomers of mandelic acid are derivatized with isopropanol (B130326) to form their corresponding isopropyl esters. For Electron-Capture Detection (ECD), a subsequent derivatization of the hydroxyl group with pentafluoropropionic anhydride (B1165640) is performed.
-
Chromatography: A chiral column (CP Chirasil-Dex-CB) is used for the stereospecific separation.
-
Detection: Flame Ionization Detection (FID) or Electron-Capture Detection (ECD) can be used.
-
Significance: This method is sensitive and stereospecific for the analysis of R- and S-enantiomers of mandelic acid.
Visualizing the Inter-Laboratory Comparison Workflow
To ensure consistency and reliability of results across different laboratories, a well-defined workflow for an inter-laboratory comparison is essential. The following diagram illustrates a typical workflow for such a study.
Caption: A generalized workflow for an inter-laboratory comparison study.
This guide provides a foundational comparison for the quantification of mandelic acid. For the most rigorous applications, it is recommended that individual laboratories perform their own method validation studies to ensure the chosen method meets their specific performance requirements.
References
- 1. Matrix Effect in the Quantitative Determination of Mandelic and P...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective determination of mandelic acid in urine using molecularly imprinted polymer in microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of mandelic acid enantiomers and phenylglyoxylic acid in urine by high-performance liquid chromatography with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of mandelic acid enantiomers in urine by gas chromatography and electron-capture or flame ionisation detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revmedchir.ro [revmedchir.ro]
A Head-to-Head Comparison: Mandelic Acid-d5 vs. Homologous Internal Standards for GC-MS Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of mandelic acid is critical in various applications, from monitoring occupational exposure to styrene (B11656) to its use as a chiral building block in pharmaceutical synthesis. In gas chromatography-mass spectrometry (GC-MS), the choice of an appropriate internal standard is paramount for achieving reliable and reproducible results. This guide provides an objective comparison between the use of a deuterated internal standard, Mandelic acid-d5, and homologous internal standards for the GC-MS analysis of mandelic acid.
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, derivatization yield, and instrument response. The two main types of internal standards used for this purpose are stable isotope-labeled (e.g., deuterated) and homologous compounds.
Performance Comparison: Deuterated vs. Homologous Internal Standards
A direct comparative study on the GC-MS determination of mandelic acid in blood plasma found that while both deuterated and homologous internal standards can be used, the deuterated standard offers superior stability.[1] The study noted that the trimethylsilyl (B98337) (TMSi)-ester ether derivative of the homologous internal standard, 2-phenyllactic acid, was less stable than the corresponding derivative of deuterated mandelic acid.[1] This instability can lead to decreased precision and accuracy in quantitative analysis.
Deuterated internal standards, such as Mandelic acid-d5, are considered the gold standard for mass spectrometry-based quantification.[2] They share near-identical physicochemical properties with the analyte, ensuring they co-elute and experience similar ionization and fragmentation patterns, which effectively corrects for matrix effects and variations in instrument response.[3][4][5][6][7] Homologous internal standards are structurally similar compounds with a different chemical formula, which can be a viable alternative when a deuterated standard is unavailable or cost-prohibitive. However, their chromatographic and mass spectrometric behavior may not perfectly match that of the analyte, potentially leading to less accurate correction.
The following table summarizes the expected performance characteristics based on the available literature and general principles of internal standardization in GC-MS.
| Performance Metric | Mandelic acid-d5 (Deuterated IS) | Homologous IS (e.g., 2-Phenyllactic acid) |
| Co-elution with Analyte | Nearly identical retention time, ensuring simultaneous analysis and effective matrix effect compensation. | Similar but not identical retention time. May not perfectly compensate for matrix effects at the exact retention time of the analyte. |
| Correction for Matrix Effects | Excellent. Compensates for signal suppression or enhancement caused by co-eluting matrix components.[8][9][10] | Good, but may be less effective than a deuterated standard if the matrix effect is highly specific to the analyte's retention time. |
| Correction for Sample Preparation Variability | Excellent. Behaves almost identically to the analyte during extraction, derivatization, and other sample handling steps. | Good. Structural similarity leads to similar behavior, but differences in polarity and reactivity can result in variations. |
| Stability of Derivatives | The TMSi-ester ether derivative is stable under typical GC-MS conditions.[1] | The TMSi-ester ether derivative of 2-phenyllactic acid is reported to be less stable.[1] This can lead to analyte loss and impact reproducibility. |
| Accuracy and Precision | Generally provides higher accuracy and precision due to more effective correction for analytical variability. | Can provide acceptable accuracy and precision, but may be lower than that achieved with a deuterated standard, especially in complex matrices. |
| Commercial Availability and Cost | Readily available from various chemical suppliers, but typically more expensive. | May be more readily available and less expensive. |
Experimental Protocols
A robust and reliable GC-MS method is crucial for the accurate quantification of mandelic acid. The following is a representative experimental protocol based on methods described in the literature.[11][12][13]
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add a known amount of the internal standard (Mandelic acid-d5 or a homologous standard).
-
Acidify the sample with an appropriate acid (e.g., HCl).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
2. Derivatization
-
To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period to ensure complete formation of the trimethylsilyl derivatives of the hydroxyl and carboxyl groups of mandelic acid and the internal standard.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, HP-5MS).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80-100°C), ramp up to a final temperature of 250-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Ions to Monitor: Select characteristic ions for both mandelic acid-TMS derivative and the internal standard-TMS derivative.
-
Visualizing the Workflow and Metabolic Pathway
To better understand the analytical process and the biological context of mandelic acid, the following diagrams are provided.
Caption: Experimental workflow for the GC-MS analysis of mandelic acid.
Mandelic acid is a key metabolite of styrene, an industrial chemical. Understanding its metabolic pathway is crucial for toxicological studies and occupational health monitoring.
Caption: Metabolic pathway of styrene to mandelic acid.
Conclusion
For the quantitative analysis of mandelic acid by GC-MS, the use of a deuterated internal standard, Mandelic acid-d5, is strongly recommended. Its near-identical chemical and physical properties to the analyte ensure the most accurate correction for analytical variability, including matrix effects and inconsistencies in sample preparation. While a homologous internal standard like 2-phenyllactic acid can be a more economical alternative, its lower derivative stability poses a risk to the reliability of the results. The choice of internal standard should be guided by the specific requirements of the study, with a preference for deuterated standards in methods requiring high accuracy and precision, particularly in complex biological matrices.
References
- 1. Quantitative gas chromatographic mass spectrometric determination of mandelic acid in blood plasma. Comparison of deuterated and homologous internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The metabolism of ethylbenzene and styrene to mandelic acid: stereochemical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cejph.szu.cz [cejph.szu.cz]
- 5. researchgate.net [researchgate.net]
- 6. Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Determination of cotinine, phenylglyoxylic acid and mandelic acid in human urine by GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scandinavian Journal of Work, Environment & Health - Styrene, its metabolism and the evaluation of hazards in industry. [sjweh.fi]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. oipub.com [oipub.com]
- 12. Mass fragmentographic determination of homovanillic and 4-hydroxy-3-methoxy mandelic acids in 50 microliter plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Analytical Edge: Evaluating Mandelic Acid-d5 as an Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of mandelic acid in biological matrices, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides a comprehensive comparison of Mandelic acid-d5 against alternative internal standards, supported by experimental data, to inform the selection of the most suitable analytical approach.
Mandelic acid is a key biomarker for exposure to styrene (B11656) and ethylbenzene, making its accurate measurement in biological fluids such as urine and plasma critical for toxicological and pharmacokinetic studies. The complexity of these biological matrices necessitates the use of an internal standard to correct for variations in sample preparation, instrument response, and matrix effects. Stable isotope-labeled (SIL) internal standards, such as Mandelic acid-d5, are often considered the gold standard. This guide delves into the performance of Mandelic acid-d5 and compares it with other commonly used internal standards.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. Here, we compare the performance of Mandelic acid-d5 with a homologous internal standard (2-phenyllactic acid) and a structural analog (o-methyl hippuric acid). While direct comparative data for ¹³C-labeled mandelic acid is not extensively available in the reviewed literature, its theoretical advantages are also discussed.
| Internal Standard | Analyte | Matrix | Method | Recovery (%) | Precision (%RSD) | Matrix Effect | Limit of Quantification (LOQ) | Reference |
| Mandelic acid-d5 | Mandelic Acid | Urine | HPLC-MS/MS | Not explicitly stated, but method accuracy was >82%[1] | <11%[1] | Effectively compensates for strong matrix effects[1] | 0.075 mg/L[1] | [1] |
| Mandelic acid-d5 | Mandelic Acid | Plasma | GC-MS | Not specified | Not specified | Not specified | Not specified | [2] |
| 2-Phenyllactic acid | Mandelic Acid | Plasma | GC-MS | Not specified | Not specified | Not specified | Not specified | [2] |
| o-Methyl hippuric acid | Mandelic Acid | Urine | HPLC-UV | 96% (for Mandelic Acid) | <11% (between-day)[3] | Not addressed | 5 mg/L | [3] |
Key Observations:
-
Mandelic acid-d5 (Deuterated) : As a stable isotope-labeled internal standard, Mandelic acid-d5 is chemically identical to the analyte, ensuring it co-elutes and experiences the same ionization effects in mass spectrometry. This is particularly crucial in complex matrices like urine, where significant matrix effects can lead to inaccurate quantification.[1] One study highlighted that the use of a deuterated internal standard was essential for achieving reliable results in HPLC-MS/MS analysis of mandelic acid in urine due to a very strong matrix effect.[1] In a GC-MS application for plasma analysis, Mandelic acid-d5 was found to be more stable during derivatization compared to a homologous internal standard, 2-phenyllactic acid.[2]
-
¹³C-Mandelic acid (Carbon-13 Labeled) : While specific experimental data comparing ¹³C-mandelic acid to Mandelic acid-d5 was not found in the reviewed literature, the principles of bioanalysis suggest it would be a superior internal standard. ¹³C-labeling results in a slightly higher mass shift, which can be advantageous in mass spectrometry. More importantly, the carbon-carbon bonds are more stable than carbon-deuterium bonds, eliminating the theoretical possibility of isotopic exchange. Furthermore, ¹³C-labeled standards are less likely to exhibit chromatographic shifts (isotope effect) compared to their deuterated counterparts, ensuring perfect co-elution with the analyte.
-
2-Phenyllactic acid (Homologous) : This compound has a similar chemical structure to mandelic acid. However, a study using GC-MS found that its trimethylsilyl (B98337) (TMS) derivative was less stable than that of deuterated mandelic acid.[2] This instability can lead to variability and compromise the accuracy of the results.
-
o-Methyl hippuric acid (Structural Analog) : This internal standard has been used in HPLC-UV methods for mandelic acid determination.[3] While it can correct for some variability in sample preparation and injection volume, its different chemical structure means it will not behave identically to mandelic acid during chromatography and, more critically, will not compensate for specific matrix effects in mass spectrometry. The reported recovery of 96% for mandelic acid in this method was high, but the use of a non-isotopic internal standard in a complex matrix with a less selective detector like UV can be a limitation.[3]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summaries of key experimental protocols for the analysis of mandelic acid in different biological matrices using Mandelic acid-d5 as an internal standard.
Analysis of Mandelic Acid in Human Urine by HPLC-MS/MS
This method highlights the importance of isotopic dilution for accurate quantification in a complex matrix.
-
Sample Preparation :
-
Dilute 10 mL of urine with 10 mL of 2% acetic acid.
-
Spike with 100 µL of a 10 mg/L Mandelic acid-d5 internal standard solution.
-
Filter the sample through a 0.2 µm syringe filter.[1]
-
-
Chromatographic Conditions :
-
System : HPLC system coupled with a triple quadrupole mass spectrometer.
-
Column : C18 analytical column (e.g., Kinetex 2.6 µm C-18).
-
Mobile Phase : A gradient of water and methanol, both containing 0.2% formic acid.
-
Flow Rate : 500 µL/min.
-
-
Mass Spectrometry Conditions :
-
Ionization : Electrospray Ionization (ESI) in negative mode.
-
Detection : Multiple Reaction Monitoring (MRM).
-
Transitions :
-
Mandelic Acid: m/z 151 -> 107
-
Mandelic acid-d5: m/z 156 -> 111
-
-
Analysis of Mandelic Acid in Human Plasma by GC-MS
This protocol involves derivatization to make the analyte volatile for gas chromatography.
-
Sample Preparation :
-
To a plasma sample, add the deuterated internal standard (Mandelic acid-d5).
-
Perform an extraction with an organic solvent (e.g., ethyl acetate) after acidification.
-
Evaporate the organic layer to dryness.
-
Derivatize the residue to form trimethylsilyl (TMS) ethers/esters using a suitable reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).[2]
-
-
Gas Chromatography Conditions :
-
System : Gas chromatograph coupled to a mass spectrometer.
-
Column : A non-polar or semi-polar capillary column suitable for TMS derivatives.
-
Carrier Gas : Helium.
-
Temperature Program : An appropriate temperature gradient to separate the analyte from matrix components.
-
-
Mass Spectrometry Conditions :
-
Ionization : Electron Ionization (EI).
-
Detection : Selected Ion Monitoring (SIM) of characteristic ions for the TMS derivatives of mandelic acid and Mandelic acid-d5.
-
Visualizing the Workflow and Logic
To better illustrate the analytical process and the rationale for internal standard selection, the following diagrams are provided.
Caption: Experimental workflow for the bioanalysis of mandelic acid.
Caption: Logical comparison of internal standard types.
References
A Comparative Guide to Mandelic Acid-d5 Based Quantification: Linearity and Range
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of mandelic acid, with a focus on the use of mandelic acid-d5 as an internal standard. The performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotopic dilution is compared against alternative methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended to assist researchers in selecting the most appropriate method for their specific analytical needs, particularly in the context of drug development and clinical research.
Performance Comparison of Analytical Methods
The choice of an analytical method for mandelic acid quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix. The following tables summarize the key performance characteristics of different methods.
Table 1: LC-MS/MS with Mandelic Acid-d5 Internal Standard
| Parameter | Reported Value | Reference |
| Linearity (Range) | 5 - 100 ng/mL | [1] |
| Correlation Coefficient (R²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 0.02 mg/L (~20 ng/mL) | |
| Limit of Quantification (LOQ) | 0.075 mg/L (~75 ng/mL) |
Table 2: Alternative Analytical Methods
| Method | Linearity (Range) | Correlation Coefficient (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | 0.2 - 20 µg/mL | 0.9994 | 0.06 µg/mL | 0.2 µg/mL | [2] |
| GC-MS | 1.25 - 160 µg/mL | Not Reported | Not Reported | 1.25 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the quantification of mandelic acid using LC-MS/MS with mandelic acid-d5, HPLC-UV, and GC-MS.
LC-MS/MS with Mandelic Acid-d5 Internal Standard
This method utilizes the principle of isotopic dilution for accurate and precise quantification, especially in complex biological matrices like urine.
a) Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Filter the urine through a 0.22 µm syringe filter.
-
Take a 200 µL aliquot of the filtered urine.
-
Add a known concentration of mandelic acid-d5 internal standard solution.
-
Dilute the sample with 0.80 mL of pure water.
-
Inject 2 µL of the final solution into the LC-MS/MS system.[1]
b) Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is common.
-
Flow Rate: A flow rate of around 0.3-0.5 mL/min is generally employed.
c) Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for mandelic acid.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Mandelic Acid: Specific precursor to product ion transition is monitored.
-
Mandelic Acid-d5: A corresponding mass shift in the precursor and/or product ion is monitored.
-
HPLC-UV Method
This method is a cost-effective alternative to LC-MS/MS but may have lower sensitivity and selectivity.
a) Sample Preparation:
-
Urine samples are subjected to a microextraction by packed sorbent (MEPS) procedure for cleanup and pre-concentration.[2]
b) Chromatographic Conditions:
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of methanol (B129727) and a phosphate (B84403) buffer at a specific pH.
-
Flow Rate: Typically around 1 mL/min.
-
Detection: UV detection at a wavelength of approximately 220 nm.
GC-MS Method
This method often requires derivatization to increase the volatility of mandelic acid.
a) Sample Preparation:
-
Extraction of mandelic acid from the sample matrix (e.g., urine) using a suitable organic solvent.
-
Evaporation of the solvent to dryness.
-
Derivatization of the residue using a silylating agent (e.g., BSTFA with 1% TMCS) to form a volatile derivative.
-
Reconstitution of the derivatized sample in a suitable solvent for injection.
b) Chromatographic Conditions:
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes.
c) Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for mandelic acid quantification using LC-MS/MS with a deuterated internal standard.
Caption: Logical comparison of analytical methods for mandelic acid quantification.
References
- 1. CN103869012A - Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry - Google Patents [patents.google.com]
- 2. Selective determination of mandelic acid in urine using molecularly imprinted polymer in microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
Mandelic Acid-d5: A Comparative Guide to Limits of Detection and Quantification in Analytical Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Mandelic Acid-d5 as an Internal Standard for Quantitative Analysis.
This guide provides a detailed comparison of the analytical performance of Mandelic acid-d5 as a stable isotope-labeled internal standard in the quantification of mandelic acid. The focus is on the limit of detection (LOD) and limit of quantification (LOQ), crucial parameters for determining the sensitivity and reliability of analytical methods. This document includes supporting experimental data, detailed methodologies, and logical workflow diagrams to assist researchers in making informed decisions for their analytical needs.
Performance of Mandelic Acid-d5 in Quantitative Analysis
Mandelic acid-d5 is a widely used internal standard for the accurate quantification of mandelic acid in biological matrices by isotope dilution mass spectrometry. Its use is critical in compensating for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of the results.
A key study by Paci et al. provides performance data for an HPLC-MS/MS method for the determination of mandelic acid in urine using Mandelic acid-d5 as the internal standard. The LOD and LOQ for mandelic acid achieved with this method are summarized in the table below.
| Analyte | Internal Standard | Matrix | Method | LOD (mg/L) | LOQ (mg/L) |
| Mandelic Acid | Mandelic acid-d5 | Urine | HPLC-MS/MS | 0.02 | 0.075 |
Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Mandelic Acid using Mandelic acid-d5 as an Internal Standard.
Alternative Stable Isotope-Labeled Standards
While Mandelic acid-d5 is a commonly employed internal standard, other stable isotope-labeled analogs of mandelic acid are commercially available. These include compounds with varying degrees of deuterium (B1214612) substitution (e.g., Mandelic acid-d3, Mandelic acid-d8) and carbon-13 labeling (e.g., Mandelic acid-¹³C₆).
However, a comprehensive review of the scientific literature reveals a lack of published studies that directly compare the performance of these alternative standards against Mandelic acid-d5 in specific analytical applications. Therefore, while these alternatives exist, their relative performance characteristics, such as their impact on achieving lower LOD and LOQ for mandelic acid, have not been formally documented in comparative studies. The choice of a specific labeled standard may depend on factors such as commercial availability, cost, and the specific requirements of the analytical method.
Experimental Protocol: Quantification of Mandelic Acid in Urine using HPLC-MS/MS with Mandelic acid-d5
The following protocol is based on the methodology described by Paci et al. for the determination of mandelic acid in urine.
1. Sample Preparation:
-
Take a 10 mL aliquot of a urine sample.
-
Dilute the sample with 10 mL of 2% acetic acid.
-
Spike the diluted sample with 100 µL of a 10 mg/L solution of Mandelic acid-d5 (and Phenylglyoxylic acid-d5 if PGA is also being analyzed).
-
Filter the sample through a 0.2 µm syringe filter.
2. HPLC-MS/MS Analysis:
-
Inject 20 µL of the prepared sample into the HPLC-MS/MS system.
-
HPLC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of two phases, for example:
-
Phase A: Water with a suitable modifier (e.g., 0.2% formic acid).
-
Phase B: Organic solvent (e.g., methanol (B129727) or acetonitrile) with the same modifier.
-
-
Flow Rate: A typical analytical flow rate (e.g., 500 µL/min).
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Mandelic Acid: Monitor the transition of the precursor ion to a specific product ion.
-
Mandelic acid-d5: Monitor the transition of the deuterated precursor ion to its corresponding product ion (e.g., m/z 155.9 → 112.0).
-
-
3. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the mandelic acid to the peak area of the Mandelic acid-d5 internal standard against the concentration of the calibration standards.
-
Determine the concentration of mandelic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.
Workflow for Mandelic Acid Quantification
Figure 1. Experimental workflow for the quantification of mandelic acid in urine.
Metabolic Pathway of Mandelic Acid
Mandelic acid is a metabolite of styrene (B11656) and ethylbenzene. Understanding its metabolic pathway is crucial for interpreting biomonitoring data.
Figure 2. Simplified metabolic pathway of styrene to mandelic acid and subsequent metabolites.
The Gold Standard for Accuracy: Why Mandelic Acid-d5 Excels in Complex Sample Analysis
In the landscape of bioanalysis, achieving accurate and reproducible quantification of target analytes in complex matrices such as plasma and urine is paramount. For researchers, scientists, and drug development professionals engaged in the analysis of Mandelic Acid, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an in-depth comparison, supported by experimental data, to illustrate the superior specificity and performance of Mandelic Acid-d5, a stable isotope-labeled (SIL) internal standard, over other alternatives.
The core challenge in complex sample analysis lies in mitigating the impact of matrix effects, which can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate results. An ideal internal standard should co-elute with the analyte and experience the same matrix effects, thereby providing reliable correction. Due to its identical chemical structure and physicochemical properties to the native analyte, Mandelic Acid-d5 serves as the gold standard for this purpose.
Performance Data: A Clear Advantage for Mandelic Acid-d5
The superiority of a deuterated internal standard is evident in the validation data from analytical methods. Below is a summary of performance data from a validated HPLC-MS/MS method for the quantification of Mandelic Acid in human urine using Mandelic Acid-d5 as the internal standard. For comparison, expected performance characteristics of a hypothetical analysis using a homologous internal standard (e.g., 2-phenyllactic acid) are included, based on general observations in bioanalytical chemistry.
| Performance Parameter | Mandelic Acid-d5 (Stable Isotope Labeled IS) | Homologous IS (e.g., 2-Phenyllactic Acid) |
| Specificity | Very High: Co-elutes with Mandelic Acid, effectively compensating for matrix effects.[1] | Moderate to Low: Different retention time and potential for differential matrix effects. |
| Accuracy (% Recovery) | 82% - 114.8%[1] | Potentially lower and more variable due to differential matrix effects. |
| Precision (%RSD) | < 11% (intra- and inter-day)[1] | Likely higher %RSD due to less effective correction for variability. |
| Linearity (r²) | > 0.998[1] | May be more challenging to achieve a high correlation coefficient. |
| Limit of Detection (LOD) | 0.02 mg/L[1] | Potentially higher due to increased baseline noise from matrix interference. |
| Lower Limit of Quantification (LLOQ) | 0.075 mg/L[1] | Potentially higher and less reliable. |
| Matrix Effect | Effectively compensated.[1] | Significant and variable, leading to ion suppression or enhancement. |
| Stability | High: Chemically identical to the analyte. | May exhibit different stability during sample processing.[2] |
The Rationale for Superiority: A Logical Overview
The enhanced specificity of Mandelic Acid-d5 stems from fundamental principles of analytical chemistry. The following diagram illustrates the logical relationship between the choice of internal standard and the reliability of the analytical results.
References
Safety Operating Guide
Proper Disposal of Mandelic Acid-2,3,4,5,6-d5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe and compliant disposal of Mandelic acid-2,3,4,5,6-d5, ensuring the protection of personnel and the environment. While specific regulations for deuterated compounds are not common, the disposal of this compound should be handled with the same precautions as its non-deuterated counterpart, based on its chemical and physical properties.
Immediate Safety and Handling Precautions
Mandelic acid is a combustible solid that can emit corrosive and toxic fumes upon decomposition. Therefore, it is imperative to handle this compound in a well-ventilated area, away from ignition sources. When handling this compound, always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid generating dust, as fine particles can form explosive mixtures with air.
Summary of Key Hazard and Disposal Information
| Hazard Classification | Personal Protective Equipment (PPE) | Primary Disposal Method | Secondary Disposal Method |
| Skin Irritant | Chemical-resistant gloves, Lab coat | Licensed Waste Disposal Company | Incineration with a combustible solvent |
| Eye Irritant | Safety goggles or face shield | ||
| Combustible Solid |
Step-by-Step Disposal Protocol
The proper disposal of this compound must adhere to local, state, and federal regulations. The following protocol provides a general framework for its disposal.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: this compound waste should be classified as a non-halogenated organic solid.
-
Segregate: Do not mix this compound waste with other waste streams, particularly oxidizing agents, bases, or strong reducing agents, to prevent hazardous reactions.[1] It should be collected in a dedicated, properly labeled waste container.
Step 2: Containerization and Labeling
-
Container Selection: Use a clearly labeled, leak-proof container made of a compatible material such as high-density polyethylene (B3416737) (HDPE).
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the primary hazards (e.g., "Combustible," "Irritant").
Step 3: On-Site Accumulation
-
Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Closure: Keep the container tightly closed except when adding waste.
Step 4: Disposal Arrangement
-
Licensed Waste Disposal: The primary and recommended method of disposal is to arrange for pickup by a licensed hazardous waste disposal company.[2]
-
Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by trained personnel in a facility equipped for such procedures.
Step 5: Spill Management
-
Minor Spills: In the event of a small spill, remove all ignition sources. Wearing appropriate PPE, use dry cleanup procedures to avoid generating dust. Place the spilled material into a labeled container for disposal.
-
Major Spills: For larger spills, evacuate the area and alert emergency responders.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and waste disposal procedures, as well as local, state, and federal regulations, before handling or disposing of any chemical waste.
References
Essential Safety and Operational Guide for Mandelic Acid-2,3,4,5,6-d5
This guide provides immediate, essential safety and logistical information for the handling, use, and disposal of Mandelic acid-2,3,4,5,6-d5 in a laboratory setting. The procedures outlined are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining the integrity of the deuterated compound.
Hazard Identification and Personal Protective Equipment (PPE)
Quantitative Data Summary: Hazard Classifications
| Hazard Statement | Classification |
| H315: Causes skin irritation | Skin Corrosion/Irritation |
| H318: Causes serious eye damage | Serious Eye Damage |
| H335: May cause respiratory irritation | STOT - SE |
Source: S D Fine-Chem Limited Safety Data Sheet for Mandelic Acid[1]
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a full-face shield are mandatory to prevent eye contact.[2][3] |
| Skin Protection | Wear nitrile or other impervious gloves.[2] A standard laboratory coat should be worn.[2] |
| Respiratory Protection | Generally not required for laboratory operations if work is conducted in a well-ventilated area.[2] If dust is generated, a NIOSH-approved respirator should be used.[3][4] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is available for accurate weighing.
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
-
An emergency eye wash station should be readily accessible.[2]
2. Handling the Compound:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation, which could compromise the deuterated standard.
-
Minimize the generation of dust during handling.[3]
-
Wash hands thoroughly after handling the compound, even after removing gloves.[2]
3. Solution Preparation (if applicable):
-
If preparing a stock solution, methanol (B129727) is a common solvent.[5]
-
Avoid acidic or basic solutions which can catalyze deuterium-hydrogen exchange, thus affecting the isotopic purity of the compound.[5]
-
Use a Class A volumetric flask for accurate solution preparation.
Storage and Stability
Proper storage is critical to maintain the integrity of the deuterated compound.
| Storage Condition | Recommendation |
| Temperature | For long-term storage, -20°C is often recommended. For shorter-term storage in solution (e.g., in methanol), 4°C is common.[5] Always refer to the manufacturer's specific recommendations. |
| Light Protection | Store in amber vials or in the dark to prevent photodegradation.[5] |
| Atmosphere | To prevent oxidation, consider storing under an inert atmosphere such as nitrogen or argon.[5] |
| Container | Use tightly sealed containers to prevent contamination and moisture uptake.[3] |
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Collect all solid waste (e.g., contaminated gloves, weigh boats) and solutions in a designated, properly labeled hazardous waste container.
-
The container should be clearly marked as "Hazardous Waste" and list the chemical contents.
2. Neutralization of Acidic Waste (for non-deuterated mandelic acid):
-
For small quantities (≤25 mL) of non-deuterated mandelic acid solutions, neutralization can be performed.[6]
-
Slowly add the acidic solution to a larger volume of a basic solution (e.g., sodium bicarbonate in water) with stirring.[6]
-
Ensure the final pH is between 5 and 9 before flushing to the sanitary sewer with copious amounts of water.[6]
-
Note: Due to the deuterated nature of the compound, it is recommended to dispose of it through a certified hazardous waste management service to avoid environmental contamination with isotopic material.
3. Final Disposal:
-
Arrange for pickup of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.[7]
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Get medical advice if irritation develops.[3][4] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get immediate medical aid.[3] |
| Spill | Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dusty conditions.[4] Ensure the cleanup is performed by personnel wearing appropriate PPE. |
Workflow Diagrams
The following diagrams illustrate the key processes for handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. sdfine.com [sdfine.com]
- 2. pccarx.com [pccarx.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
